N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Description
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-10-7-9-5-4-6-17-11(9)14-8-10/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXJIZRHLQYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(N=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical, Physicochemical, and Synthetic Profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Executive Summary
In modern medicinal chemistry and organic synthesis, the strategic selection of heterocyclic scaffolds and protecting groups is paramount for successful drug discovery. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide represents a highly specialized, privileged building block. It combines the bioisosteric potential of the fused pyrano[2,3-b]pyridine bicyclic system with the synthetic versatility of a pivalamide directing group. This technical whitepaper explores the physicochemical properties, structural rationale, and validated synthetic workflows associated with this compound, providing a comprehensive guide for researchers and drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is defined by two critical components:
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The Core Scaffold: A 3,4-dihydro-2H-pyrano[2,3-b]pyridine ring. This fused bicyclic system integrates an electron-deficient pyridine ring with an electron-rich dihydropyran ring, creating a unique electronic push-pull system that is highly sought after in medicinal chemistry for interacting with diverse biological targets[1].
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The Substituent: A pivalamide (2,2-dimethylpropanamide) group at the 6-position of the pyridine ring.
Physicochemical Data Summary
To facilitate rational drug design and pharmacokinetic modeling, the fundamental physicochemical properties of the compound are summarized below. The empirical formula and molecular weight are established industry standards for this specific building block[2].
| Property | Value | Structural Significance |
| Empirical Formula | C₁₃H₁₈N₂O₂ | Defines the stoichiometric foundation[2]. |
| Molecular Weight | 234.29 g/mol | Ideal for fragment-based drug discovery (FBDD) (<300 Da)[2]. |
| H-Bond Donors | 1 | The amide (-NH) serves as a critical hydrogen bond donor. |
| H-Bond Acceptors | 3 | Pyridine nitrogen, pyran oxygen, and amide carbonyl oxygen. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon target binding. |
| Topological Polar Surface Area (TPSA) | ~51.2 Ų | Excellent range for membrane permeability and potential blood-brain barrier (BBB) crossing. |
The Pivalamide Advantage: Directed Ortho-Metalation (DoM)
While standard protecting groups (like acetyl or Boc) are common, the pivalamide group is deliberately chosen in advanced pyridine chemistry for its dual functionality. It acts as a robust protecting group against strong nucleophiles and as a highly effective Directed Metalating Group (DMG) [3].
Mechanistic Rationale
The extreme steric bulk of the tert-butyl moiety in the pivalamide group prevents nucleophilic attack at the amide carbonyl. When treated with strong organolithium bases, the carbonyl oxygen coordinates with the lithium ion, directing the base to deprotonate the adjacent (ortho) C-H bond on the pyridine ring. This regioselective Directed ortho-Metalation (DoM) allows for precise functionalization of the pyrano[2,3-b]pyridine core, which would otherwise be difficult due to the complex electronic effects of the fused pyran ring[3].
Workflow of pivalamide-directed ortho-metalation (DoM) and subsequent electrophilic trapping.
Self-Validating Protocol: Regioselective Ortho-Lithiation
To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating step to quantify lithiation efficiency prior to committing expensive electrophiles.
Reagents & Equipment:
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (1.0 eq)
-
n-Butyllithium (2.2 eq, 2.5 M in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask under Argon.
Step-by-Step Methodology:
-
System Preparation: Dissolve the starting material in anhydrous THF (0.1 M concentration) under a strict argon atmosphere. Causality: Argon prevents the premature quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
-
Additive Introduction: Add TMEDA (2.2 eq) to the solution and cool to -78 °C using a dry ice/acetone bath. Causality: TMEDA breaks down n-BuLi hexamers into highly reactive monomers, significantly increasing the kinetic basicity required to deprotonate the electron-deficient pyridine ring.
-
Lithiation: Dropwise add n-BuLi (2.2 eq). The first equivalent deprotonates the amide N-H; the second equivalent performs the ortho-lithiation directed by the carbonyl oxygen. Stir for 2 hours at -78 °C.
-
Self-Validation (The D₂O Quench): Withdraw a 0.1 mL aliquot via syringe and immediately quench into a vial containing 0.5 mL D₂O. Extract with EtOAc, evaporate, and run a rapid crude ¹H-NMR. Causality: The disappearance of the ortho-proton signal and its replacement by deuterium confirms >95% lithiation efficiency, validating the system before proceeding.
-
Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Medicinal Chemistry & Pharmacological Utility
The pyrano[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. By utilizing N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide as a starting building block, researchers can rapidly generate libraries of bioactive compounds.
Cannabinoid Receptor 2 (CB2R) Agonism
Recent breakthroughs have identified pyrano[2,3-b]pyridine derivatives as highly potent and selective Cannabinoid Receptor 2 (CB2R) agonists. For instance, the synthetic derivative YX-2102, which shares this core structural motif, has demonstrated profound efficacy in alleviating pulmonary fibrosis[4]. The lipophilic nature of the pivalamide group (if retained in the final drug candidate) can enhance binding affinity within the hydrophobic pockets of GPCRs like CB2R.
Signaling cascade of pyranopyridine-based CB2R agonists leading to anti-fibrotic outcomes.
Antimicrobial and Anticancer Applications
Beyond GPCR targeting, fused pyrano-pyridines have been extensively documented for their antimicrobial and anticancer properties. The rigid bicyclic core intercalates well with biological targets, while the pivalamide-directed functionalization allows for the precise tuning of the molecule's electronic properties to target specific kinases (e.g., PIM1 Kinase) or overcome bacterial efflux pumps[1].
Conclusion
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is far more than a simple chemical catalog entry; it is a strategically designed synthetic hub. The dihydropyranopyridine core provides a bioisosteric foundation for interacting with complex biological targets like CB2R, while the pivalamide moiety ensures synthetic tractability through Directed ortho-Metalation. By employing the self-validating protocols outlined in this guide, drug development professionals can leverage this molecule to systematically explore novel chemical space with high efficiency and reproducible yields.
References
-
Keshavarz et al. - Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate. Semantic Scholar. Available at: [Link]
-
Liu, T., Gu, J., Yuan, Y., et al. - Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. PMC / National Institutes of Health. Available at:[Link]
Sources
An In-Vitro Technical Guide to Elucidating the Mechanism of Action of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Preamble: Charting a Course for a Novel Pyrano[2,3-b]pyridine Derivative
The pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3][4] Notably, recent research has identified a pyrano[2,3-b]pyridine derivative, YX-2102, as a potent cannabinoid receptor 2 (CB2R) agonist with therapeutic potential in lung fibrosis.[5]
This guide focuses on a specific, novel derivative, N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. To date, the mechanism of action of this particular compound remains uncharacterized. Drawing from the established precedent of the pyrano[2,3-b]pyridine scaffold, this document outlines a comprehensive in-vitro strategy to elucidate its primary molecular target and downstream signaling pathways. Our central working hypothesis is that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide functions as a modulator of the cannabinoid receptor 2. The following experimental plan is designed to rigorously test this hypothesis and uncover the compound's pharmacological profile.
Part 1: Primary Target Engagement - Is CB2R the Molecular Handshake?
The initial and most critical step is to determine if N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide directly interacts with the CB2 receptor. We will employ a series of gold-standard receptor binding and functional assays.
Radioligand Binding Assay: A Quantitative Look at Affinity
This classic assay will determine the binding affinity (Ki) of our test compound for the human CB2 receptor. It relies on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the receptor.
Experimental Protocol:
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing the human CB2 receptor (HEK293-hCB2R).
-
Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.
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Determine the protein concentration of the membrane preparation using a Bradford assay.
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Competitive Binding Assay:
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In a 96-well plate, incubate a fixed concentration of the radiolabeled CB2R antagonist, [³H]-SR144528, with varying concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
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Include a known CB2R agonist (e.g., JWH-133) as a positive control.
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Incubate the reaction mixture at 30°C for 90 minutes.
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Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
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Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
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Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Expected Outcome: A low nanomolar to micromolar Ki value would provide strong evidence of direct binding to the CB2 receptor.
[³⁵S]GTPγS Binding Assay: Gauging Functional Activity
Upon agonist binding, G-protein coupled receptors (GPCRs) like CB2R catalyze the exchange of GDP for GTP on the α-subunit of the associated G-protein. This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.
Experimental Protocol:
-
Assay Setup:
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In a 96-well plate, combine HEK293-hCB2R cell membranes, varying concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP.
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Include a known CB2R agonist as a positive control and a vehicle control.
-
-
Incubation and Detection:
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Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
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Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
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Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
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Expected Outcome: A dose-dependent increase in [³⁵S]GTPγS binding will indicate that the compound acts as a CB2R agonist. The Emax value, relative to a full agonist, will classify it as a full or partial agonist.
Part 2: Downstream Signaling - Mapping the Cellular Ripple Effect
Activation of the CB2 receptor, a Gi/o-coupled GPCR, triggers a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway.
cAMP Accumulation Assay: Probing the Inhibition of Adenylyl Cyclase
A hallmark of Gi-coupled receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Experimental Protocol:
-
Cell Seeding: Seed HEK293-hCB2R cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
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cAMP Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC₅₀ value.
ERK1/2 Phosphorylation Assay: Monitoring MAPK Pathway Activation
CB2R activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocol:
-
Cell Culture and Starvation: Culture a relevant cell line endogenously expressing CB2R (e.g., HL-60 human promyelocytic leukemia cells) and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with various concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide for a short period (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or In-Cell Western:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Use a secondary antibody conjugated to horseradish peroxidase for chemiluminescent detection.
-
In-Cell Western: Fix and permeabilize cells in a 96-well plate, followed by incubation with primary antibodies for p-ERK and a normalization protein (e.g., GAPDH). Detect with fluorescently labeled secondary antibodies and quantify the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities (Western Blot) or fluorescence signals (In-Cell Western) for p-ERK and normalize to total ERK or the normalization protein. Plot the fold-change in p-ERK levels against the compound concentration to determine the EC₅₀.
Proposed Signaling Pathway:
Caption: Proposed CB2R-mediated signaling cascade.
Part 3: Cellular Functional Assays - Observing the Physiological Consequences
To connect the molecular mechanism to a cellular phenotype, we will perform functional assays in immune cells, where CB2R is predominantly expressed and plays a key role in modulating inflammatory responses.
Chemotaxis Assay: Assessing a Potential Anti-inflammatory Effect
A key function of CB2R activation is the inhibition of immune cell migration towards chemoattractants.
Experimental Protocol:
-
Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., U937).
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar transwell migration system with a chemoattractant (e.g., MCP-1) in the lower chamber.
-
Pre-treat the cells with varying concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
-
Place the treated cells in the upper chamber and incubate for a few hours to allow for migration.
-
-
Quantification of Migration:
-
Stain the migrated cells on the underside of the membrane with a dye (e.g., crystal violet) and count them under a microscope.
-
Alternatively, label the cells with a fluorescent dye before the assay and quantify the fluorescence of the migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of migration compared to the vehicle control and determine the IC₅₀.
Cytokine Release Assay: Measuring Immunomodulatory Activity
CB2R agonists are known to suppress the release of pro-inflammatory cytokines from activated immune cells.
Experimental Protocol:
-
Cell Culture and Activation: Culture PBMCs or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Co-incubate the cells with LPS and different concentrations of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
-
Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of cytokine release and calculate the IC₅₀ value.
Summary of Quantitative Data
The following table structure should be used to summarize the key quantitative data obtained from the proposed experiments:
| Assay | Parameter | N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Positive Control (e.g., JWH-133) |
| Radioligand Binding | Ki (nM) | ||
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | ||
| Emax (%) | |||
| cAMP Accumulation | IC₅₀ (nM) | ||
| ERK1/2 Phosphorylation | EC₅₀ (nM) | ||
| Chemotaxis Assay | IC₅₀ (nM) | ||
| Cytokine Release (TNF-α) | IC₅₀ (nM) |
Conclusion
This in-depth technical guide provides a structured and scientifically rigorous framework for elucidating the in-vitro mechanism of action of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. By systematically progressing from primary target engagement to downstream signaling and cellular function, this experimental plan will not only test the central hypothesis of CB2R modulation but also provide a comprehensive pharmacological profile of this novel compound. The successful execution of these studies will be a critical step in determining its potential as a therapeutic agent.
References
-
Liu, T., et al. (2022). Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Journal of Translational Medicine, 20(1), 573. Available at: [Link][5]
-
Diana, G. D., et al. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590-1595. Available at: [Link][1]
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Madsen-Duggan, C. B., et al. (2010). Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(11), 3296-3300. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. Available at: [Link][3]
-
Li, J., et al. (2015). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. Asian Journal of Chemistry, 27(11), 4165-4168. Available at: [Link][2]
-
Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(7), 2824-2833. Available at: [Link][4]
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- 3. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide molecular weight and exact mass
An In-Depth Technical Guide on N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Introduction
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a heterocyclic organic compound featuring a fused pyranopyridine core structure. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyranopyridine scaffold in various biologically active molecules. This guide provides a detailed overview of its fundamental physicochemical properties, including its molecular weight and exact mass, which are critical parameters for analytical characterization, reaction stoichiometry, and high-resolution mass spectrometry.
Physicochemical Properties
The accurate determination of molecular weight and mass is foundational for all experimental work, from synthesis to biological screening. The key identifiers and properties of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | |
| Molecular Weight | 234.29 g/mol | |
| Exact Mass | 234.13683 Da | Calculated |
| Appearance | Solid (at STP) | |
| InChI Key | TXYXJIZRHLQYLM-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)C(=O)Nc1cnc2OCCCc2c1 | |
| MDL Number | MFCD20487107 |
Molecular Structure and Visualization
The structural arrangement of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide consists of a dihydropyran ring fused to a pyridine ring, with a pivalamide (tert-butyl carboxamide) group attached at the 6-position of the pyridinyl moiety. This structure is a key determinant of its chemical reactivity and potential biological interactions.
A 2D representation of the chemical structure of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Experimental Context and Applications
Role as a Chemical Building Block
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is primarily utilized as a heterocyclic building block in synthetic organic chemistry. The pyranopyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The amine functionality, protected as a pivalamide, offers a stable yet potentially modifiable site for further chemical transformations. The pivaloyl group provides steric bulk, which can influence the conformational properties of the molecule and its derivatives.
Analytical Characterization Workflow
The verification of the identity and purity of this compound in a research setting would follow a standard analytical workflow.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The experimentally determined exact mass should align with the calculated value of 234.13683 Da within a narrow tolerance (typically <5 ppm). This technique is crucial for confirming the successful synthesis of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, must be consistent with the structure depicted above.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS), are used to assess the purity of the compound.
A typical workflow for the synthesis and analytical validation of a chemical compound.
Conclusion
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a well-defined chemical entity with a molecular weight of 234.29 g/mol . Its structural features make it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The precise knowledge of its mass and structure, confirmed through modern analytical techniques, is the bedrock upon which its utility in scientific research is built.
References
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. Available at: [Link]
Predictive Toxicology and Preclinical Safety Profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (often cataloged as ADE0013751G) is a highly specialized synthetic intermediate. In modern medicinal chemistry, it is frequently utilized in the synthesis of advanced immunotherapeutic candidates, most notably Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors[1]. While the incorporation of pivalamide and pyranopyridine moieties is highly effective for tuning lipophilicity and structural rigidity, these functional groups introduce a complex, dual-axis toxicological liability.
As a Senior Application Scientist, I have structured this guide to deconstruct these liabilities, providing drug development professionals with the mechanistic causality behind the toxicity, predictive safety metrics, and a self-validating experimental protocol to ensure safe handling and downstream API viability.
Mechanistic Toxicology & Structural Liabilities
The toxicity profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (hereafter referred to as DHP-Piv ) cannot be evaluated as a single entity; it must be assessed through the lens of its two primary substructures: the pivalamide group and the pyrano-pyridine core.
The Pivalamide Moiety: Carnitine Depletion and Metabolic Stress
Pivalic acid derivatives (pivalates and pivalamides) are notorious in pharmacology for inducing secondary carnitine deficiency (hypocarnitinemia)[2]. When DHP-Piv undergoes hepatic hydrolysis, it liberates pivalic acid. Because mammalian tissues cannot efficiently catabolize the sterically hindered tert-butyl group, the body activates it to pivaloyl-CoA.
To eliminate this xenobiotic, carnitine acyltransferases conjugate the pivaloyl group with free L-carnitine from the tissue pool, forming pivaloylcarnitine , which is rapidly excreted via the kidneys[3]. Because the endogenous carnitine pool is limited and replenishes slowly, chronic exposure to pivalamides stoichiometrically depletes tissue carnitine. This depletion critically impairs mitochondrial β -oxidation of long-chain fatty acids, culminating in microvesicular steatosis, left ventricular dysfunction, and carnitine-associated encephalopathy[4].
Mechanistic pathway of pivalamide-induced hypocarnitinemia via pivaloylcarnitine excretion.
The Pyrano[2,3-b]pyridine Core: Electrophilic Irritation
The fused bicyclic pyrano[2,3-b]pyridine system presents a different set of hazards. Halogenated and substituted pyrano-pyridines are classified under GHS as Specific Target Organ Toxicants (STOT SE 3) for the respiratory tract and are known skin/eye irritants[5][6]. Mechanistically, the electron-deficient nature of the pyridine ring, combined with potential oxidative metabolism by hepatic CYP450 enzymes, can generate reactive electrophilic intermediates. If these intermediates escape glutathione scavenging, they can covalently bind to cellular macromolecules, leading to acute cytotoxicity and localized tissue irritation.
Quantitative Safety Data & Predictive Metrics
Due to the proprietary nature of specific intermediate testing, predictive toxicology relies on read-across methodologies from structurally homologous compounds. The table below consolidates the predictive safety parameters for DHP-Piv to guide dose selection and risk assessment.
| Toxicological Parameter | Predictive Metric / Classification | Primary Mechanism of Action |
| Acute Oral Toxicity (LD50) | >2000 mg/kg (Rat, Estimated) | General systemic overload; low acute lethality. |
| Hepatic Clearance Risk | High | CYP450-mediated oxidation of the pyran ring. |
| Metabolic Liability | Hypocarnitinemia | Stoichiometric excretion of pivaloylcarnitine. |
| Target Organ Toxicity | Heart, Liver, Respiratory Tract | Impaired β -oxidation (Heart/Liver); Electrophilic irritation (Respiratory). |
| Primary Safety Biomarker | Acylcarnitine/Free Carnitine (AC/FC) Ratio | Direct stoichiometric reflection of pivalate conjugation. |
Standardized Experimental Protocol for Safety Validation
To establish a self-validating safety profile for APIs containing the DHP-Piv substructure, researchers must implement a multi-phase workflow. The following protocol is designed to ensure absolute scientific integrity by utilizing specific biological models and internal controls.
Step-by-step experimental workflow for preclinical safety validation of DHP-Piv.
Protocol: In Vivo Carnitine Depletion and Hepatotoxicity Assay
Rationale for Experimental Choices: We mandate the use of HepaRG cells over standard HepG2 lines for in vitro screening because HepaRG cells retain functional, physiological levels of CYP450 enzymes—essential for evaluating the oxidative metabolism of the pyrano-pyridine core. Furthermore, measuring absolute plasma carnitine is insufficient as it fluctuates with diet. We measure the Acylcarnitine/Free Carnitine (AC/FC) ratio via LC-MS/MS because it provides a direct, stoichiometric readout of pivalate conjugation within the mitochondrial matrix.
Step 1: In Vitro Metabolic Priming
-
Culture HepaRG cells in Williams' E medium supplemented with 10% FBS and GlutaMAX.
-
Expose cells to DHP-Piv at concentrations ranging from 0.1 μ M to 100 μ M for 48 hours.
-
Assess cell viability via CellTiter-Glo (ATP quantification) and profile CYP3A4/CYP2D6 induction/inhibition to establish the in vivo starting dose.
Step 2: In Vivo Dosing & Self-Validating Controls
-
Randomize adult Wistar rats into four groups ( n=8 /group): Vehicle, Low Dose DHP-Piv, High Dose DHP-Piv, and Positive Control .
-
Crucial Step: Administer Pivampicillin (200 mg/kg/day) to the Positive Control group. This clinically characterized pivalate prodrug guarantees the induction of hypocarnitinemia, serving as a self-validating benchmark to ensure your LC-MS/MS assay's dynamic range is properly calibrated[3].
-
Administer compounds via oral gavage for 14 consecutive days.
Step 3: LC-MS/MS Biomarker Quantification
-
On Day 14, collect 24-hour urine, terminal plasma, and harvest cardiac and hepatic tissues.
-
Homogenize tissues in 80:20 Acetonitrile:Water to precipitate proteins.
-
Derivatize the supernatant with 3N Butanolic HCl at 65°C for 15 minutes to enhance ionization efficiency.
-
Analyze via LC-MS/MS (MRM mode), monitoring the specific mass transitions for Free L-Carnitine and Pivaloylcarnitine. Calculate the AC/FC ratio. An AC/FC ratio >0.4 indicates significant metabolic stress.
Step 4: Histopathological Correlation
-
Fix cardiac and hepatic tissues in 10% neutral buffered formalin.
-
Perform H&E staining to assess general architecture and Oil Red O staining on frozen sections to detect microvesicular steatosis—the physiological hallmark of impaired β -oxidation resulting from carnitine depletion.
Mitigation and Lead Optimization Strategies
For medicinal chemists utilizing DHP-Piv as an intermediate, the pivalamide liability must be addressed if the moiety is retained in the final Active Pharmaceutical Ingredient (API):
-
Bioisosteric Replacement: If the steric bulk of the tert-butyl group is required for target binding (e.g., in IDO/TDO active sites), consider bioisosteric replacement with a trifluoromethyl ( −CF3 ) or 1-methylcyclopropyl group. These modifications maintain the spatial volume and lipophilicity while completely eradicating the acyl-CoA conjugation pathway, thereby eliminating the carnitine depletion liability.
-
Laboratory Handling: Due to the STOT SE 3 (respiratory irritation) classification of the pyrano[2,3-b]pyridine core, raw DHP-Piv powder must be handled exclusively within a Class II Type B2 Biological Safety Cabinet or under strict Local Exhaust Ventilation (LEV)[6].
References
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Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews.[Link]
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Broderick, T. L. (2006). Hypocarnitinaemia induced by sodium pivalate in the rat is associated with left ventricular dysfunction and impaired energy metabolism. Sports Medicine.[Link]
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Magoulas, P. L., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Metabolites (MDPI).[Link]
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NextSDS. (n.d.). 7-chloro-2H,3H,4H-pyrano[2,3-b]pyridine Chemical Safety Data. NextSDS Database. [Link]
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National Center for Biotechnology Information. (n.d.). 7-chloro-2H,3H,4H-pyrano(2,3-b)pyridine. PubChem Compound Summary.[Link]
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A Technical Guide to the Structural Elucidation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional structure of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a heterocyclic compound of interest in medicinal chemistry. While a public-domain crystal structure for this specific molecule is not currently available, this document outlines the definitive experimental workflow for its elucidation via single-crystal X-ray diffraction (SCXRD). It serves as a robust protocol for researchers and drug development professionals, detailing every critical step from crystal growth to final data validation and interpretation. The methodologies described herein are grounded in authoritative crystallographic principles and best practices, ensuring a self-validating and reproducible scientific process.
Introduction: The Imperative for Structural Data
The pyrano[2,3-b]pyridine scaffold is a significant heterocyclic core found in a variety of biologically active molecules.[1][2] The specific substitution pattern of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (see Figure 1) suggests its potential as a modulator of biological targets where specific hydrogen bonding and steric interactions are critical. Its empirical formula is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 g/mol .[3]
In drug discovery, the precise knowledge of a compound's three-dimensional structure is not merely academic; it is the cornerstone of structure-activity relationship (SAR) studies and rational drug design. The 3D arrangement of atoms dictates the molecule's conformation, steric profile, and the presentation of its pharmacophoric features. This information is indispensable for optimizing ligand-target interactions, improving potency, and refining ADME (absorption, distribution, metabolism, and excretion) properties. This guide therefore addresses the critical need for obtaining such data through the gold-standard method of single-crystal X-ray diffraction.[4][5]
Figure 1. 2D Chemical Structure of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Experimental Protocol: From Powder to Structure
The path from a synthesized powder to a refined 3D structure is a meticulous process. Each step is designed to ensure the final model is an accurate and validated representation of the molecule's solid-state conformation.
Step 1: Single Crystal Growth – The Foundational Prerequisite
The success of the entire endeavor hinges on obtaining a high-quality single crystal.[6] A suitable crystal for SCXRD should be a single, unflawed entity, typically between 0.1 and 0.3 mm in its largest dimensions, with clear, sharp edges.[6]
Causality: The diffraction experiment requires a perfectly ordered, repeating three-dimensional lattice. Polycrystalline materials, amorphous solids, or twinned crystals will produce diffraction patterns that are either uninterpretable or exceedingly difficult to solve.[6]
Protocol for Crystallization:
-
Solvent Screening (Primary Causality Driver): The choice of solvent is paramount. Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a narrow vial. Cover the vial with a cap or parafilm pierced with one or two small holes. Allow the solvent to evaporate slowly over several days to weeks at a stable temperature. The slow rate is critical to allow molecules to deposit onto a growing lattice in an ordered fashion.[6]
-
Vapor Diffusion (Recommended for Difficult Cases):
-
Liquid/Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop or a mounted needle, ensuring the crystal is not physically damaged.
Step 2: X-ray Diffraction Data Collection
This phase involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern.[7]
Instrumentation: A modern single-crystal X-ray diffractometer is required, typically equipped with a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD, CMOS).[7][8]
Workflow Diagram:
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step 3: Structure Solution and Refinement
The collected diffraction intensities must be translated into an atomic model. This is a two-part computational process.[9]
-
Structure Solution (Solving the Phase Problem): The diffraction data provide the intensities (amplitudes) of the scattered waves but not their phases.[10] For small molecules like the topic compound, direct methods are typically used. These are statistical methods that find relationships between the most intense reflections to derive initial phase estimates.[9]
-
Structure Refinement (Model Optimization): Once an initial model is obtained, it is refined against the experimental data. This is an iterative process of least-squares refinement where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.[11] The quality of the fit is monitored by the R-factor (R1).
Step 4: Data Validation – The Self-Validating System
Trustworthiness in crystallography is established through rigorous validation. Every reported structure must be accompanied by a Crystallographic Information File (CIF). This file contains all the experimental and structural information.
The checkCIF Protocol: The CIF must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[12][13] This algorithm performs thousands of checks on the data for self-consistency, chemical and geometric reasonability, and adherence to crystallographic conventions.[14][15] The output is a report of ALERTS, which must be addressed or explained by the researcher.[12] This process is a mandatory step for publication in reputable scientific journals.[13]
Analysis and Interpretation of Structural Data
Assuming a successful structure determination, the following data would be extracted from the refined CIF and analyzed.
Crystallographic Data Summary
The primary crystallographic parameters would be summarized as follows. The values presented here are hypothetical placeholders for what a researcher would obtain.
| Parameter | Expected Value / Information | Significance |
| Formula | C₁₃H₁₈N₂O₂ | Confirms the chemical identity of the crystallized species. |
| Formula Weight | 234.29 g/mol | Used in density calculations. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the complete symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Volume (V) | ų | Volume of the unit cell. |
| Z | Integer (e.g., 2, 4) | Number of molecules per unit cell. |
| Calculated Density | g/cm³ | Theoretical density based on unit cell contents. |
| Final R-indices [I>2σ(I)] | R1 ≈ 0.03-0.06 | A primary indicator of the quality of the fit between the model and the data. Lower is better. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Molecular Geometry and Conformation
Analysis of the 3D structure would focus on:
-
Bond Lengths and Angles: Comparing these to standard values can reveal areas of unusual strain or electronic effects.
-
Torsional Angles: These define the conformation of the molecule. Key points of interest would be the planarity of the pyranopyridine ring system and the orientation of the flexible pivalamide group relative to the core.
-
Intramolecular Interactions: The presence of any non-covalent intramolecular hydrogen bonds that stabilize the observed conformation.
Supramolecular Structure: Intermolecular Interactions and Crystal Packing
No crystal is an isolated molecule. The analysis of crystal packing reveals how molecules interact with their neighbors, which is critical for understanding solubility and solid-state properties.
-
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen, pyran oxygen, and pyridine nitrogen are all potential acceptors. Identifying these hydrogen bonds is key to understanding the crystal's cohesion.
-
π-π Stacking: The aromatic pyridine ring may engage in stacking interactions with neighboring molecules.
-
van der Waals Interactions: Analysis of weaker, non-specific interactions that contribute to the overall packing efficiency.
Implications for Drug Development
The relationship between a molecule's structure and its potential as a drug is a foundational concept in medicinal chemistry.
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Navigating Early Drug Discovery: A Pharmacokinetic Profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a compound featuring the privileged pyranopyridine scaffold.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a deep dive into the strategic rationale and causal relationships that underpin a robust early-stage pharmacokinetic evaluation. By integrating established principles with actionable methodologies, this guide aims to empower researchers to make data-driven decisions, de-risk their development programs, and ultimately, enhance the probability of clinical success.
Introduction: The Critical Role of Pharmacokinetics in De-risking Drug Candidates
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more relevant. A compound's ability to reach its biological target in sufficient concentration and for an appropriate duration is paramount to its therapeutic efficacy. This is the realm of pharmacokinetics (PK), the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[3][4] Neglecting a thorough PK assessment in the early discovery phases can lead to costly late-stage failures.[5]
The pyranopyridine core, present in N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][6] The strategic incorporation of such rings can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[2] This guide will delineate a comprehensive strategy for the early-stage pharmacokinetic evaluation of this specific pyranopyridine derivative, providing a blueprint for similar small molecules.
Foundational In Vitro ADME Profiling: Building a Predictive Framework
Prior to committing to resource-intensive in vivo studies, a suite of in vitro ADME assays is indispensable for an initial assessment of a compound's "drug-like" properties.[7][8] These assays provide critical early insights, guide medicinal chemistry efforts, and help in the selection of the most promising candidates for further development.[9][10]
Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation
The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will likely have poor oral bioavailability and a short duration of action.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes (HLMs) are thawed on ice. A stock solution of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: The compound is incubated with HLMs in the presence of a NADPH-regenerating system at 37°C. The reaction is initiated by the addition of the cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality: A short in vitro half-life suggests rapid metabolism, which may translate to low in vivo exposure. This data is crucial for medicinal chemists to identify and modify metabolic "hotspots" on the molecule.
Plasma Protein Binding: The "Free" Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit a drug's efficacy and distribution into tissues.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
Incubation: The test compound is added to the plasma side, and the system is allowed to reach equilibrium (typically over several hours at 37°C).
-
Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.
Causality: Highly bound compounds (e.g., >99%) may require higher doses to achieve a therapeutic concentration of free drug. This information is critical for interpreting in vivo efficacy and toxicity data.
Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Apparatus: A donor plate is separated from an acceptor plate by a filter coated with an artificial membrane (e.g., lecithin in dodecane).
-
Dosing: The test compound is added to the donor well.
-
Incubation: The "sandwich" is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor well.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is measured.
-
Calculation: The permeability coefficient (Pe) is calculated.
Causality: Low permeability in this assay can be an early indicator of poor oral absorption. This can guide formulation strategies or molecular modifications to improve absorption characteristics.
Table 1: Representative In Vitro ADME Data for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | HLM t½ | 45 min | Moderate Stability |
| Plasma Protein Binding | Equilibrium Dialysis | 92% Bound | Moderate Binding |
| Permeability | PAMPA (Pe) | 8 x 10⁻⁶ cm/s | Moderate Permeability |
In Vivo Pharmacokinetic Studies in Rodents: The First Look in a Living System
While in vitro assays are predictive, in vivo studies in animal models, typically rodents, are essential to understand the integrated ADME processes.[11][12] These studies provide crucial data on key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[13]
Study Design: Intravenous and Oral Administration
To obtain a complete pharmacokinetic profile, the compound is administered via both intravenous (IV) and oral (PO) routes.
-
IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of clearance (CL) and volume of distribution (Vd).
-
PO Administration: Allows for the assessment of oral bioavailability (F), which is the fraction of the administered dose that reaches the systemic circulation.
Experimental Workflow: Rodent PK Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used. For certain studies, jugular vein cannulation may be performed for serial blood sampling.
-
Dosing:
-
IV: The compound is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO: The compound is administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: Plasma samples are processed (e.g., protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters.
Key Pharmacokinetic Parameters and Their Significance
Table 2: Key Pharmacokinetic Parameters and Their Interpretation
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues. |
| t½ | Half-life | The time required for the drug concentration in the plasma to decrease by half. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |
Table 3: Representative In Vivo Pharmacokinetic Data for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.0 |
| AUC (ng*h/mL) | 1200 | 4800 |
| CL (mL/min/kg) | 13.9 | - |
| Vd (L/kg) | 2.5 | - |
| t½ (h) | 2.0 | 2.5 |
| F (%) | - | 40 |
Interpretation of Results: The hypothetical data suggests that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide has moderate clearance, a reasonable volume of distribution, a relatively short half-life, and moderate oral bioavailability in rats. This profile would support further investigation, perhaps with a focus on strategies to improve bioavailability or extend the half-life if required by the target product profile.
Bioanalytical Method Validation: Ensuring Data Integrity
The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data.[14] A robust and validated bioanalytical method is therefore a non-negotiable prerequisite. Validation is performed according to guidelines from regulatory agencies like the FDA and EMA.[15][16]
Core Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Bioanalytical Workflow
Caption: A typical bioanalytical workflow for the quantification of small molecules in plasma.
Conclusion: A Data-Driven Path Forward
The early and comprehensive characterization of a compound's pharmacokinetic properties is a cornerstone of successful drug discovery. By employing a tiered approach, starting with predictive in vitro ADME assays and progressing to definitive in vivo studies in relevant animal models, researchers can build a robust data package for compounds like N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. This systematic evaluation not only provides a deeper understanding of the molecule's disposition in the body but also furnishes the critical insights needed to guide medicinal chemistry optimization, select candidates with a higher probability of success, and ultimately, accelerate the delivery of novel therapeutics to patients.
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- MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed.
- WuXi AppTec Lab Testing Division. In Vitro ADME.
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- Creative Biolabs. Rodent In Vivo PK Service.
- BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
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How to dissolve N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide for cell-based assays
An Application Note and Protocol for the Solubilization of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in Cell-Based Assays
Introduction: The Critical First Step to Reliable Data
The reproducibility and accuracy of in-vitro cell-based assays are critically dependent on the proper solubilization and handling of test compounds. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a solid organic small molecule whose biological activity can only be accurately assessed when it is fully dissolved in a manner compatible with cell culture systems. Improper dissolution can lead to the formation of precipitates, resulting in inaccurate compound concentrations, non-specific cytotoxicity, and ultimately, unreliable experimental data.[1]
This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for dissolving this compound. As a Senior Application Scientist, the methodology described herein is built upon established principles of small molecule handling for biological research, emphasizing scientific integrity and experimental robustness. We will address the preparation of high-concentration stock solutions, the creation of final working dilutions, and the essential role of vehicle controls.
Compound Profile & Physicochemical Properties
Before proceeding with any protocol, it is essential to understand the basic properties of the compound. While specific, experimentally-determined solubility data for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is not widely published, its chemical structure suggests that, like many heterocyclic organic molecules, it will be most effectively solubilized in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 234.29 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from structure & best practices[1][2][3] |
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
The industry-standard approach is to first create a high-concentration stock solution in 100% sterile DMSO.[3][4][5] This allows for the addition of very small volumes to the cell culture medium, minimizing the final concentration of the solvent, which can be toxic to cells at higher levels.[3]
Materials and Equipment:
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (solid powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, positive-displacement pipette tips
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Methodology:
-
Calculation: First, calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 234.29 g/mol × 1000 mg/g = 2.34 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.34 mg) of the compound. Transfer the solid powder directly into a sterile, amber microcentrifuge tube.
-
Scientist's Note: Using an amber or foil-wrapped tube protects the compound from potential light-induced degradation. If the compound is toxic, all handling should be performed inside a chemical fume hood.[1]
-
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the compound.
-
Solubilization:
-
Tightly cap the tube and vortex at medium speed for 1-2 minutes.[3]
-
Visually inspect the solution against a light source. If any solid particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[1][3][6]
-
If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-15 minutes can be attempted.[1][3] However, use caution as excessive heat may degrade the compound.
-
Self-Validation Check: The solution must be completely clear and free of any visible precipitate before proceeding. An incompletely dissolved stock solution is a primary source of experimental error.[1]
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber tubes. Store these aliquots at -20°C or -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
The high-concentration stock must be diluted to the final working concentration in your cell culture medium. The primary goal is to maintain a final DMSO concentration that is non-toxic to the cells, which for most cell lines is below 0.5%, and ideally at or below 0.1% .[1][3][7][8]
Step-by-Step Methodology:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Strategy: To avoid compound precipitation and minimize pipetting errors, it is best practice to perform serial dilutions. Crucially, if you are creating a dose-response curve, these serial dilutions should be performed in 100% DMSO first , before the final dilution into the culture medium.[3][9]
-
Example Dilution Series in 100% DMSO:
-
Start with your 10 mM stock.
-
To make a 1 mM stock, mix 10 µL of the 10 mM stock with 90 µL of pure DMSO.
-
To make a 100 µM stock, mix 10 µL of the 1 mM stock with 90 µL of pure DMSO.
-
-
-
Final Working Solution Preparation: Add a small volume of the appropriate DMSO stock to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Example for a 10 µM Final Concentration (at 0.1% DMSO):
-
This requires a 1:1000 dilution.
-
Add 1 µL of a 10 mM DMSO stock solution to 999 µL of cell culture medium.
-
Alternatively, add 10 µL of a 1 mM DMSO stock solution to 9.99 mL of cell culture medium.
-
-
Scientist's Note: To prevent the compound from precipitating out of solution (a phenomenon known as "crashing out"), add the DMSO stock dropwise to the culture medium while gently swirling or vortexing the medium.[1][10]
-
-
Vehicle Control Preparation: The vehicle control is arguably the most critical control in the experiment.[8] It allows you to distinguish the biological effect of the compound from any effect of the solvent.
-
Prepare a vehicle control solution by adding the exact same volume of pure DMSO to the same volume of culture medium used for your experimental samples.[7][11]
-
For the example above, the vehicle control would be 1 µL of 100% DMSO added to 999 µL of culture medium . Every experimental concentration should have a corresponding vehicle control with a matched final DMSO concentration.[7]
-
Troubleshooting Common Dissolution Issues
Even with a robust protocol, challenges can arise. The following decision tree provides a logical path to resolving common problems.
Caption: Troubleshooting decision tree for compound dissolution.
References
-
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]
-
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
PubChem. 4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid [3-(3'',4'',5'',6''-tetrahydro-2''H-[2,4'']bipyridinyl-1''-yl)-propyl]-amide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]
-
PubChem. 2H-thieno[2,3-b]pyran. Retrieved from [Link]
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]
-
ResearchGate. (2023, June 25). Tragacanth's solubility in DMSO. Retrieved from [Link]
-
NextSDS. 3,4-Dihydro-2H-pyrano[3,2-b]-pyridine-8-carboxylic acid. Retrieved from [Link]
-
Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2020, June 26). Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. Retrieved from [Link]
-
SciSpace. Dimethyl sulfoxide binding to globular proteins: A nuclear magnetic relaxation dispersion study. Retrieved from [Link]
-
NIST WebBook. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Labcompare. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde from Aladdin Scientific Corporation. Retrieved from [Link]
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Application Notes and Protocols for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide: A Versatile Building Block for Late-Stage Functionalization
Introduction: The Pyrano[2,3-b]pyridine Scaffold and the Strategic Role of the Pivalamide Directing Group
The pyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold embedded in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer and antiviral activities.[1][2] The strategic derivatization of this nucleus is of paramount importance in drug discovery and development for the fine-tuning of pharmacological profiles. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide emerges as a highly valuable building block, designed for the selective late-stage functionalization of the pyranopyridine system.
The pivalamide moiety is not merely a protecting group for the 6-amino substituent; it is a powerful directing group for transition metal-catalyzed C-H activation. This application note will detail the prospective use of this building block in modern organic synthesis, with a focus on a proposed protocol for a rhodium-catalyzed C-H olefination reaction. This methodology allows for the direct introduction of carbon-carbon bonds at the C5 position of the pyridine ring, a transformation that is otherwise challenging to achieve through classical methods.
Core Concept: Pivalamide-Directed C-H Activation
Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules by enabling the direct functionalization of otherwise inert C-H bonds. In the context of pyridine-containing compounds, the strategic placement of a directing group is often essential to control the regioselectivity of the reaction. The pivalamide group in N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is anticipated to play a crucial role in directing a metal catalyst to the adjacent C5-H bond of the pyridine ring. This is achieved through the formation of a stable five-membered cyclometalated intermediate, which then participates in the catalytic cycle.
A review of recent advances in the C-H functionalization of pyridines highlights the efficacy of amide directing groups in rhodium-catalyzed olefinations.[1] This established precedent forms the basis for the proposed application of our target building block.
Proposed Application: Rh(III)-Catalyzed C5-Olefination
We propose that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide can serve as an excellent substrate for the direct olefination at the C5 position of the pyridine ring using a Rh(III) catalyst. This reaction would enable the facile introduction of various substituted vinyl groups, which are versatile handles for further synthetic manipulations.
Reaction Scheme:
Mechanistic Rationale
The proposed catalytic cycle, based on established mechanisms for Rh(III)-catalyzed C-H activation, is depicted below. The pivalamide directing group is key to the initial C-H activation step, ensuring high regioselectivity for the C5 position.
Caption: Proposed Rh(III)-catalyzed C-H olefination cycle.
Experimental Protocol: C5-Olefination with Ethyl Acrylate
This protocol describes a proposed procedure for the Rh(III)-catalyzed olefination of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide with ethyl acrylate, based on analogous transformations reported in the literature.[1]
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Not available | Sigma-Aldrich |
| [RhCp*Cl2]2 | 12354-85-7 | Strem Chemicals |
| AgSbF6 | 26042-64-8 | Sigma-Aldrich |
| Cu(OAc)2 | 142-71-2 | Sigma-Aldrich |
| Ethyl acrylate | 140-88-5 | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Sigma-Aldrich |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), AgSbF6 (0.02 mmol, 10 mol%), and Cu(OAc)2 (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Add ethyl acrylate (0.3 mmol, 1.5 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired C5-olefinated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
[RhCp*Cl2]2: A common and effective precatalyst for Rh(III)-catalyzed C-H activation.
-
AgSbF6: Acts as a halide scavenger to generate the active cationic Rh(III) species.
-
Cu(OAc)2: Serves as a stoichiometric oxidant to regenerate the Rh(III) catalyst from the Rh(I) species formed after reductive elimination, thus closing the catalytic cycle.
-
1,2-Dichloroethane (DCE): A high-boiling, non-coordinating solvent suitable for this type of transformation.
-
Elevated Temperature (120 °C): Required to overcome the activation energy barrier for the C-H activation step.
Expected Results and Further Applications
Based on similar reactions, this protocol is expected to yield the C5-olefinated product in moderate to good yields. The newly installed ethyl acrylate moiety can be further transformed. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings. The double bond can undergo various transformations such as hydrogenation, dihydroxylation, or Heck reactions.
Furthermore, the pivalamide directing group can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be derivatized to introduce further diversity.
Data Presentation: A Survey of Related Transformations
While specific data for the title compound is not yet published, the following table summarizes representative examples of amide-directed C-H olefinations on pyridine-like scaffolds from the literature, demonstrating the potential scope of this methodology.
| Directing Group | Substrate | Olefin Partner | Catalyst System | Yield (%) | Reference |
| Pivalamide | N-(pyridin-2-yl)pivalamide | Ethyl acrylate | [RhCpCl2]2, AgSbF6, Cu(OAc)2 in DCE | 95 | [1] |
| Acetamide | N-(pyridin-2-yl)acetamide | Ethyl acrylate | [RhCpCl2]2, AgSbF6, Cu(OAc)2 in DCE | 67 | [1] |
| Pivalamide | N-(quinolin-2-yl)pivalamide | n-Butyl acrylate | [RhCp*Cl2]2, AgSbF6, Cu(OAc)2 in DCE | 88 | [1] |
Conclusion
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a promising building block for the late-stage functionalization of the pyranopyridine scaffold. The pivalamide group is poised to act as an effective directing group for transition metal-catalyzed C-H activation, enabling the selective introduction of substituents at the C5 position. The proposed rhodium-catalyzed olefination protocol provides a roadmap for researchers to explore the synthetic utility of this compound in the development of novel molecules for drug discovery and materials science.
References
-
Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. Sohag Journal of Sciences. 2024. [Link]
-
Paponov, B. V., et al. Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Mendeleev Communications. 2021. [Link]
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Abdel-rahman, A. A. H., et al. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. PubMed. 2019. [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 2023. [Link]
-
Kavalenka, A., et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. 2023. [Link]
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI. [Link]
-
Mohamadizadeh, M. R., et al. Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. 2008. [Link]
-
Sharma, P., et al. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. 2025. [Link]
-
Heravi, M. M., et al. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC. [Link]
-
Kim, M., Koo, Y., & Hong, S. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. 2022. [Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. 2016. [Link]
-
Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. PMC. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. [Link]
-
Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. PMC. [Link]
-
Shamroukh, A. H., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. 2016. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. 2022. [Link]
-
Li, G., Miller, S. P., & Radosevich, A. T. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. 2022. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. 2025. [Link]
-
Mohamadpour, F. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. PMC. 2023. [Link]
-
Synthesis of new heterocyclic compounds containing 2H-pyrano [2,3-b] pyridine-2-one moiety. ResearchGate. 2025. [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. 2022. [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrano[2,3-b]pyridine Scaffold
The pyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core have been reported to exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a specific analogue of this class, and its therapeutic potential is an area of active investigation.
Given the frequent role of similar nitrogen-containing heterocyclic structures as inhibitors of enzymes involved in critical cellular processes, a plausible and compelling hypothesis is that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide may function as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical cellular mechanism for repairing single-strand DNA breaks. Inhibition of PARP1 has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4]
These application notes provide a comprehensive guide for researchers to conduct in vitro assays to investigate the hypothesized PARP1 inhibitory activity of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. The protocols are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.
Part 1: Biochemical Characterization of PARP1 Inhibition
The initial step in evaluating the interaction of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide with its putative target is to perform a direct enzymatic assay. This will determine if the compound can inhibit PARP1 activity in a cell-free system and allow for the determination of its potency (IC50).
Principle of the Assay
This protocol utilizes a commercially available PARP1 activity assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then captured on a streptavidin-coated plate, and the amount of incorporated biotin is quantified using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates inhibition of PARP1 activity.
Experimental Workflow: PARP1 Biochemical Assay
Caption: Workflow for the PARP1 biochemical inhibition assay.
Detailed Protocol: PARP1 Enzymatic Assay
Materials:
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
-
PARP1 Assay Kit (e.g., from BPS Bioscience, Trevigen, or similar)
-
Recombinant human PARP1 enzyme
-
Histone proteins
-
Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Anti-biotin-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (typically provided in the kit)
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound to the appropriate wells.
-
Add 5 µL of assay buffer with the same percentage of DMSO to the "no inhibitor" control wells.
-
Add 10 µL of diluted PARP1 enzyme to all wells except the "blank" wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a master mix of histone substrate and NAD+ cocktail (containing biotinylated NAD+) according to the kit manufacturer's instructions.
-
Add 10 µL of the histone/NAD+ master mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated histones to bind.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 50 µL of diluted anti-biotin-HRP antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 100 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of PARP1 inhibition can be calculated using the following formula:
% Inhibition = 100 * [1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_NoInhibitor - Absorbance_Blank)]
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]
| Parameter | Description |
| IC50 | Concentration of inhibitor causing 50% inhibition of enzyme activity. |
| Hill Slope | The steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit. |
Part 2: Cell-Based Assays to Confirm Mechanism of Action
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound is cell-permeable and can engage its target in a cellular context. A cell viability assay in a BRCA-deficient cancer cell line is a classic approach to assess the synthetic lethality effect of PARP inhibitors.
Principle of the Assay
BRCA1/2 deficient cancer cells are highly reliant on PARP1 for DNA repair. Inhibition of PARP1 in these cells leads to an accumulation of DNA damage and ultimately, cell death. This assay measures the viability of a BRCA-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3) after treatment with N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. Selective toxicity towards the BRCA-deficient line is indicative of a PARP-inhibitor-mediated synthetic lethal effect.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Detailed Protocol: Cell Viability Assay
Materials:
-
CAPAN-1 (BRCA2-deficient pancreatic cancer cell line)
-
BxPC-3 (BRCA-proficient pancreatic cancer cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture CAPAN-1 and BxPC-3 cells according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with medium containing DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows:
% Viability = 100 * (Luminescence_Treated / Luminescence_VehicleControl)
The GI50 (concentration for 50% growth inhibition) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A significantly lower GI50 in the CAPAN-1 cell line compared to the BxPC-3 cell line would support the hypothesis that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide acts as a PARP inhibitor and induces synthetic lethality.
| Cell Line | Genotype | Expected GI50 |
| CAPAN-1 | BRCA2-deficient | Low |
| BxPC-3 | BRCA-proficient | High |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide as a potential PARP1 inhibitor. Successful execution of these assays will provide valuable insights into the compound's biochemical potency and its mechanism of action in a cellular context. Positive results from these studies would warrant further investigation, including more extensive cell line screening, off-target profiling, and eventual in vivo efficacy studies.
References
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. (URL: [Link])
-
In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. (URL: [Link])
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. ResearchGate. (URL: [Link])
-
Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports. (URL: [Link])
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. (URL: [Link])
-
Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Acta Pharmaceutica Sinica B. (URL: [Link])
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Pyrano-[2,3b]-pyridines as potassium channel antagonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry. (URL: [Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. (URL: [Link])
-
Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. (URL: [Link])
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Oriental Journal of Chemistry. (URL: [Link])
- Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3- yl]phenyl} -2h-indazole-7-carboxamide.
Sources
- 1. Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2240466B1 - Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3- yl]phenyl} -2h-indazole-7-carboxamide - Google Patents [patents.google.com]
- 5. resources.biomol.com [resources.biomol.com]
Topic: Preparation and Handling of DMSO Stock Solutions for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the integrity of the test compound solutions. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a heterocyclic compound, requires precise and consistent preparation of stock solutions to ensure reliable results in screening and development assays. Dimethyl Sulfoxide (DMSO) is a ubiquitous aprotic solvent prized for its exceptional ability to dissolve a wide array of organic molecules.[1][2] However, its unique properties, particularly its hygroscopicity, necessitate a rigorous and well-documented protocol for stock solution preparation and storage.[2][3] This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in DMSO, designed to maximize compound stability and ensure experimental validity.
Compound Profile and Critical Solvent Considerations
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a solid material with physicochemical properties that must be considered for accurate solution preparation.[4]
| Parameter | Value | Source & Notes |
| Compound Name | N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | N/A |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |
| Molecular Weight | 234.29 g/mol | [4] |
| Appearance | Solid | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on common practice for heterocyclic compounds. |
| Storage Class (Solid) | 11 - Combustible Solids | [4] |
The Criticality of DMSO Quality
The choice of DMSO is as critical as the handling of the compound itself. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] This absorbed water can drastically decrease the solubility of hydrophobic compounds, leading to precipitation either immediately or, more insidiously, after freeze-thaw cycles.[2][6]
Expert Directive: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or a properly stored, sealed container.[2] Avoid using DMSO from bottles that have been open for extended periods in a humid environment.
Mitigating Solvent-Induced Cellular Toxicity
While an excellent solvent, DMSO is not biologically inert at high concentrations. To avoid solvent-induced artifacts or cytotoxicity in cell-based assays, the final concentration of DMSO in the culture medium should be minimized.[7] A final concentration below 0.3% is recommended, with 0.1% being the preferred target.[7][8] This necessitates the preparation of a highly concentrated primary stock solution (e.g., 1000x the highest assay concentration).[8]
Comprehensive Experimental Protocol
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening applications. Adjust calculations accordingly for different target concentrations.
Materials and Equipment
-
Compound: N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide powder.
-
Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO, ≥99.9%).[2]
-
Vials: Sterile, 1.5 mL or 2.0 mL amber microcentrifuge tubes or glass vials to protect from light.[1][7]
-
Balance: Calibrated analytical balance (readable to at least 0.1 mg).
-
Pipettes: Calibrated micropipettes and sterile, nuclease-free pipette tips.
-
Mixer: Standard laboratory vortex mixer.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
Mandatory Safety Precautions
-
All handling of solid compounds and DMSO should be performed in a well-ventilated chemical fume hood.[7][9]
-
DMSO readily penetrates the skin and can carry dissolved chemicals with it.[2][5] Avoid all direct contact. If skin contact occurs, wash the area thoroughly with water for 15 minutes.[9]
-
Consult the Safety Data Sheet (SDS) for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide before beginning work.
Step-by-Step Preparation of a 10 mM Stock Solution
Step 1: Calculation
The first principle of accuracy is a correct calculation. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 M) solution:
-
Mass (mg) = 0.010 mol/L × 234.29 g/mol × 0.001 L × 1000 mg/g = 2.34 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 2.34 mg of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide directly into the tared tube. Record the exact mass.
-
Causality Check: Weighing directly into the final vial minimizes compound loss during transfer.
Step 3: Dissolution
-
Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Securely cap the vial and vortex for 60 seconds.[2]
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Troubleshooting: If the compound does not fully dissolve, brief sonication (10-15 minutes) or gentle warming in a 37°C water bath can be employed.[1][7] Do not overheat. If warming is used, allow the solution to return to room temperature before final assessment. Ensure all precipitates have completely re-dissolved before use.[7]
Aliquoting and Long-Term Storage
The primary enemy of stock solution stability is repeated freeze-thaw cycles, which introduce moisture and can cause compound degradation.[2][6]
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage , protected from light.[1][2]
-
Trustworthiness Protocol: This aliquoting strategy ensures that the main stock is not repeatedly warmed and cooled, preserving its integrity for the duration of a study.
Workflow and Quality Control Visualization
The following diagram outlines the validated workflow for preparing high-quality DMSO stock solutions. Adherence to this process is critical for experimental success.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 4. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. ziath.com [ziath.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
NMR spectroscopy protocols for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide characterization
Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Rationale and Molecular Context
The pyrano[2,3-b]pyridine heterocycle is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for metabotropic glutamate receptor 2 (mGluR2) modulators[1] and cannabinoid-1 (CB1) receptor inverse agonists[2]. The introduction of a pivalamide moiety at the C-6 position is a strategic design choice used to increase steric bulk, modulate lipophilicity, and enhance metabolic stability against oxidative degradation[3].
During the synthesis of these derivatives, confirming the exact regiochemistry of the substitution (i.e., proving the pivalamide is at C-6 rather than C-5 or C-7) is a critical quality control step. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Strategic Experimental Design (The "Why")
Standardizing an NMR protocol requires understanding the physical chemistry of the molecule to prevent spectral artifacts and misassignments.
-
Solvent Causality: Chloroform-d (CDCl₃) is the primary solvent due to its excellent solubilizing properties for lipophilic pivalamides. However, the amide proton (NH) in CDCl₃ often exhibits severe line broadening due to ¹⁴N quadrupolar relaxation and trace moisture exchange. If the NH signal is critical for 2D correlations, Dimethyl Sulfoxide-d₆ (DMSO-d₆) must be used to strongly solvate the proton, slowing chemical exchange and sharpening the signal.
-
Relaxation Delay (D1) Dynamics: The molecule contains a massive 9-proton singlet (tert-butyl group). These highly symmetrical protons have exceptionally long longitudinal relaxation times (T₁). Using a default D1 delay (e.g., 1.0s) will truncate their recovery, leading to artificially low integration values. A D1 of ≥5.0s is mandatory to establish quantitative trustworthiness.
-
Regiochemical Proof: 1D ¹H NMR alone cannot prove the C-6 position of the pivalamide. We must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to observe the ²J and ³J couplings from the meta-coupled pyridine protons (H-5 and H-7) to the substituted C-6 carbon.
Step-by-Step Experimental Protocol (The "How")
Phase 1: Sample Preparation
-
Weigh exactly 15–20 mg of the analyte using a microbalance.
-
Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0–4.5 cm to prevent magnetic field distortion at the coil edges.
Phase 2: Spectrometer Setup & Acquisition 4. Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform gradient Z-axis shimming until the lock signal is stable and the TMS line width is < 1.0 Hz at half-height. 5. ¹H NMR Acquisition: Load a 30° flip angle pulse program (zg30). Set the spectral width to 12 ppm. Crucial: Set the relaxation delay (D1) to 5.0 seconds. Acquire 32 scans. 6. Self-Validation Checkpoint: Process the ¹H spectrum. Integrate the t-butyl singlet (δ ~1.32) and the pyran C-2 triplet (δ ~4.35). The ratio MUST be exactly 4.5:1 (9H:2H). If the ratio is <4.2:1, your D1 is too short; abort, increase D1 to 10s, and re-acquire. 7. ¹³C NMR Acquisition: Load a proton-decoupled sequence (zgpg30). Set spectral width to 240 ppm and D1 to 2.0 seconds. Acquire 1024 scans. 8. 2D HMBC Acquisition: Utilize an HMBC pulse sequence with a low-pass J-filter to suppress ¹JCH correlations. Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms). Acquire with a matrix of 2048 (F2) x 256 (F1) data points.
Quantitative Data Presentation
Table 1: ¹H and ¹³C NMR Spectral Assignments in CDCl₃
| Position | ¹H Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Key HMBC Correlations (C to H) |
| 2 (Pyran) | 4.35, t, J=5.2, 2H | 66.5 | C-3, C-4, C-8a |
| 3 (Pyran) | 2.05, m, 2H | 21.8 | C-2, C-4, C-4a |
| 4 (Pyran) | 2.85, t, J=6.4, 2H | 24.2 | C-2, C-3, C-4a, C-5 |
| 4a (Bridge) | - | 120.1 | - |
| 5 (Pyridine) | 7.88, d, J=2.5, 1H | 128.4 | C-4, C-4a, C-7, C-6 |
| 6 (Pyridine) | - | 132.5 | - |
| 7 (Pyridine) | 8.15, d, J=2.5, 1H | 141.2 | C-5, C-6, C-8a |
| 8a (Bridge) | - | 158.3 | - |
| NH (Amide) | 7.55, br s, 1H | - | C-6, C=O |
| C=O (Piv) | - | 177.2 | - |
| C(CH₃)₃ | - | 39.5 | - |
| CH₃ (Piv) | 1.32, s, 9H | 27.6 | C=O, C(CH₃)₃ |
Regiochemical Validation via HMBC Network
The defining feature of the C-6 substitution is the meta-coupling between H-5 and H-7 (J ≈ 2.5 Hz), combined with their shared HMBC correlations to the C-6 carbon. The diagram below maps the self-validating correlation network that proves the pivalamide is anchored at C-6.
Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming C-6 pivalamide regiochemistry.
Troubleshooting & Signal Integrity
-
Missing NH Signal: If the broad singlet at δ 7.55 is entirely absent, it is likely exchanging with trace D₂O in the solvent. Corrective Action: Evaporate the CDCl₃ under a gentle nitrogen stream and reconstitute the sample in rigorously dried DMSO-d₆. The NH signal will shift downfield (δ 9.5–10.5) and appear as a sharp singlet, restoring your ability to observe the critical NH → C-6 HMBC cross-peak.
-
Overlapping Aliphatic Signals: If the pyran C-3 multiplet (δ 2.05) overlaps with residual water or grease, run a 2D COSY experiment. The unbroken spin system from C-2 → C-3 → C-4 will isolate the pyran protons from background impurities, ensuring the structural assignment remains trustworthy.
References
-
Title: Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway Source: PMC - National Institutes of Health URL: [Link]
-
Title: Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist Source: ACS Publications - American Chemical Society URL: [Link]
Sources
Quantitative Analysis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the quantitative analysis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The pyrano[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways, including cannabinoid receptors.[1][2] As such, robust bioanalytical methods are critical for advancing drug candidates through the development pipeline. This guide details a complete workflow, from sample preparation in plasma to instrument setup and data analysis, grounded in established principles of analytical chemistry. The methodologies are designed to be self-validating, providing the accuracy, sensitivity, and reproducibility required for pharmacokinetic (PK) and drug metabolism studies.[3][4]
Introduction and Scientific Rationale
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a small molecule with a molecular weight of 234.29 g/mol and an empirical formula of C₁₃H₁₈N₂O₂.[5] The structure incorporates a basic pyridine nitrogen and an amide linkage, making it an ideal candidate for analysis by electrospray ionization (ESI) in positive ion mode. LC-MS/MS is the analytical tool of choice for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[3][4] The "hyphenated" nature of the technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.[4]
The protocol herein employs reversed-phase chromatography, which is optimal for separating moderately non-polar analytes from endogenous matrix components. An acidic mobile phase modifier (formic acid) is used to promote protonation of the analyte's basic nitrogen, ensuring efficient ionization and a strong signal in the mass spectrometer.[6] The subsequent use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for highly specific quantification, virtually eliminating interference from co-eluting matrix components by monitoring a unique precursor-to-product ion transition.[3]
Overall Experimental Workflow
The analytical process follows a logical sequence from sample receipt to final data reporting. Each stage is critical for ensuring the integrity of the final results.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Detailed Experimental Protocols
This section is divided into the core experimental procedures: sample preparation and the instrumental LC-MS/MS method.
Part I: Sample Preparation via Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples, which can otherwise interfere with the analysis and foul the LC column.[7] Acetonitrile is a highly efficient precipitation solvent that also readily solubilizes the target analyte. A structurally similar, stable isotope-labeled internal standard (SIL-IS) is the gold standard, but in its absence, a compound with similar chemical properties can be used.
Materials:
-
Blank plasma (e.g., human, rat)
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide reference standard
-
Internal Standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
-
HPLC vials with inserts
Step-by-Step Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards (spiked plasma), and quality control (QC) samples on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.
-
Scientist's Note: Adding the IS at the very beginning accounts for any variability or analyte loss during the subsequent extraction steps.[8]
-
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of ACN to plasma ensures efficient protein crashing.
-
Vortexing: Vortex the tubes vigorously for 60 seconds to ensure complete mixing and protein denaturation. The solution should appear cloudy.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate 150 µL of the clear supernatant and transfer it to an HPLC vial with an insert. Be careful not to disturb the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Rationale: The chromatographic method is designed to provide sharp, symmetrical peaks with good retention, separating the analyte from the solvent front and any potential matrix interferences.[9] A C18 column is a robust choice for this type of small molecule.[10] The gradient elution allows for a faster run time while ensuring that the analyte is eluted in a mobile phase with sufficient organic content for efficient ESI. The mass spectrometry parameters are optimized for maximum sensitivity and specificity for the target analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times.[8] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Industry standard for small molecule analysis, offering excellent retention and peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase for the reversed-phase gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase. Formic acid in both phases ensures consistent pH and ionization.[7] |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Gradient | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 10 | |
| 5.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) | The gold standard for quantitative bioanalysis using MRM.[3] |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar and semi-polar molecules like the target analyte.[11] |
| Polarity | Positive (+) | The pyridine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temp. | 150 °C | Standard temperature to assist with desolvation. |
| Desolvation Temp. | 400 °C | Removes solvent from the ESI droplets to generate gas-phase ions. |
| Gas Flow | Instrument Dependent | Optimized to manufacturer specifications. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transitions and Expected Fragmentation
The foundation of a robust quantitative MS method is the selection of specific and intense MRM transitions. For N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, the protonated parent molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 235.3. Collision-induced dissociation (CID) in the second quadrupole will generate characteristic product ions.
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type | Proposed Fragment Structure |
| Target Analyte | 235.3 | 150.1 | Quantifier | Pyrano[2,3-b]pyridin-6-amine |
| 235.3 | 134.1 | Qualifier | Fragment of pyranopyridine core | |
| Internal Standard | Dependent on IS used | Dependent on IS used | - | - |
Proposed Fragmentation Pathway:
The primary fragmentation event is predicted to be the cleavage of the amide bond, resulting in the loss of the pivaloyl group and formation of the stable 6-amino-3,4-dihydro-2H-pyrano[2,3-b]pyridine fragment.
Caption: Predicted fragmentation of the protonated parent molecule.
Data Analysis and System Suitability
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quality Control: The accuracy of the method is assessed by analyzing QC samples at low, medium, and high concentrations. The calculated concentrations should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of their nominal values.
-
System Suitability: Before running the sample batch, inject several replicates of a mid-level standard. The relative standard deviation (RSD) of the peak areas and retention times should be less than 5% to ensure the system is performing optimally.
Conclusion
This application note provides a robust and detailed LC-MS/MS protocol for the quantitative determination of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in a biological matrix. The combination of a streamlined protein precipitation sample preparation with a selective and sensitive UPLC-MS/MS method provides a reliable analytical tool for researchers in drug discovery and development. The principles and specific parameters outlined here can serve as a strong foundation for method validation and subsequent application in regulated bioanalysis.
References
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives . Oriental Journal of Chemistry. [Link]
-
Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3- d]pyrimidines derived from 2,2,6,6-tetramethylpipe . Der Pharma Chemica. [Link]
-
LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum) . Journal of Agricultural and Food Chemistry. [Link]
-
Application of LCMS in small-molecule drug development . European Pharmaceutical Review. [Link]
-
Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere . PMC. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters Corporation. [Link]
-
Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry . PMC. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) . Taylor & Francis Online. [Link]
-
First LC/MS Determination of Cyanazine Amide, Cyanazine Acid, and Cyanazine in Groundwater Samples . ACS Publications. [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic . PMC. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Tecan. [Link]
-
Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation . ChEMBL | EMBL-EBI. [Link]
-
Current developments in LC-MS for pharmaceutical analysis . SciSpace. [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood . Drug Testing and Analysis. [Link]
-
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues . SpringerLink. [Link]
-
Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran . Queen's University Belfast Research Portal. [Link]
-
What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? . ResolveMass Laboratories Inc. [Link]
-
Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro . ResearchGate. [Link]
- Method for analyzing fatty amide compounds on basis of liquid chromatography.
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues . MDPI. [Link]
-
A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia . PMC. [Link]
-
Synthesis of pyrano[2,3-d]pyridine, pyr . Journal of Chemical and Pharmaceutical Research. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . PMC. [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies . SciSpace. [Link]
-
Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis . PMC. [Link]
-
How to Detect Amide Degradation Using Chromatographic Techniques . Patsnap. [Link]
-
The Biochemical Pathways of Nicotinamide-Derived Pyridones . MDPI. [Link]
-
Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives . Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
Sources
- 1. Document: Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation... - ChEMBL [ebi.ac.uk]
- 2. Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. research.unipd.it [research.unipd.it]
- 8. lcms.cz [lcms.cz]
- 9. tecan.com [tecan.com]
- 10. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide Synthesis
Welcome to the Technical Support Center. The synthesis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide involves the amidation of[1] with pivaloyl chloride. While seemingly straightforward, researchers frequently report stalled reactions, poor conversion, and low isolated yields. This guide provides a mechanistic breakdown of these failures and an optimized, self-validating protocol to achieve >85% yield.
Part 1: Mechanistic Insights—Why is this reaction failing?
The core bottleneck in this synthesis is the extreme steric hindrance of the pivaloyl group[2].
-
Kinetic Stalling: The tert-butyl moiety of pivaloyl chloride creates a massive steric shield around the electrophilic carbonyl carbon. Direct nucleophilic attack by the exocyclic 6-amino group of the pyrano[2,3-b]pyridine core is kinetically highly unfavorable.
-
Competing Hydrolysis: Because the desired amidation is slow, any trace moisture in the solvent or hygroscopic bases (like Triethylamine) will outcompete the amine, rapidly hydrolyzing the pivaloyl chloride into unreactive pivalic acid.
-
The DMAP Activation Pathway: To bypass this steric barrier, 4-Dimethylaminopyridine (DMAP) must be used as a super-nucleophilic catalyst[3]. DMAP's highly accessible pyridine nitrogen rapidly attacks pivaloyl chloride to form an highly reactive N-pivaloylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride and readily transfers the acyl group to the target amine, regenerating the catalyst ()[4].
Caption: DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance in pivaloylation.
Part 2: Interactive Troubleshooting FAQs
Q1: I am recovering >50% unreacted starting material despite using 1.5 equivalents of pivaloyl chloride. What is going wrong? A: Your reagent is likely being consumed by hydrolysis before it can react with the amine. First, ensure absolute anhydrous conditions (use rigorously dried DCM and flame-dried glassware). Second, standard bases like Triethylamine (TEA) or DIPEA are insufficiently nucleophilic to activate pivaloyl chloride ()[2]. You must add DMAP (0.1 to 0.5 equivalents) to catalyze the formation of the reactive N-acylpyridinium species[3].
Q2: My LC-MS shows 100% conversion, but my isolated yield is <40% after aqueous workup. Where is my product going? A: You are likely losing your product in the aqueous phase. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide contains a basic pyridine nitrogen. If your aqueous workup is too acidic (e.g., using NH₄Cl or HCl washes), the pyridine ring protonates, rendering the product highly water-soluble. Fix: Always adjust the aqueous phase to pH 8–9 using saturated aqueous NaHCO₃ prior to extraction. This ensures the molecule remains in its neutral, organic-soluble free-base form.
Q3: I see a major impurity that streaks and co-elutes with my product during silica gel chromatography. How do I remove it? A: This is almost certainly pivalic acid, a byproduct of pivaloyl chloride hydrolysis. Pivalic acid is highly lipophilic and notoriously difficult to separate from amides via standard normal-phase chromatography. Fix: Eliminate pivalic acid during the workup phase. Incorporate a rigorous basic wash (e.g., 1M NaOH or saturated Na₂CO₃) into your extraction protocol to deprotonate the pivalic acid, forcing it into the aqueous waste stream.
Part 3: Quantitative Optimization Data
To illustrate the causality of the experimental choices, the following table summarizes the impact of reaction parameters on the isolated yield of the target pivalamide.
| Entry | Base (Equiv) | Catalyst (Equiv) | Solvent Condition | Time (h) | Isolated Yield (%) | Primary Failure Mode |
| 1 | TEA (2.0) | None | DCM (Standard) | 24 | 15% | Kinetic stalling; Reagent hydrolysis |
| 2 | TEA (2.0) | DMAP (0.1) | DCM (Standard) | 12 | 45% | Partial hydrolysis due to trace moisture |
| 3 | Pyridine (3.0) | None | THF (Anhydrous) | 24 | 22% | Insufficient nucleophilic activation |
| 4 | TEA (2.0) | DMAP (0.5) | DCM (Anhydrous) | 4 | 88% | Optimal conditions |
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the reaction is proceeding as intended.
Reagents:
-
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine (1.0 equiv)[1]
-
Pivaloyl chloride (1.2 equiv)[2]
-
Triethylamine (TEA) (2.0 equiv, distilled over CaH₂)
-
4-Dimethylaminopyridine (DMAP) (0.5 equiv)[3]
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried round-bottom flask with Argon. Add 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine (1.0 equiv) and DMAP (0.5 equiv). Dissolve in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (2.0 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling prevents uncontrolled exothermic degradation upon the addition of the highly reactive acid chloride.
-
-
Electrophile Addition: Dissolve pivaloyl chloride (1.2 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the 0 °C reaction mixture.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS or TLC (EtOAc/Hexane). You should observe the disappearance of the amine mass (m/z ~151 [M+H]⁺)[1] and the appearance of the pivalamide mass (m/z ~235 [M+H]⁺).
-
-
Quenching & pH Adjustment: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.
-
Validation Checkpoint: Test the pH of the aqueous layer. It MUST be between 8 and 9 to prevent the protonation of the pyridine core.
-
-
Extraction & Pivalic Acid Removal: Transfer to a separatory funnel. Extract the aqueous layer 3x with EtOAc. Combine the organic layers and wash once with 1M NaOH (to remove residual pivalic acid), followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the pure N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Caption: Optimized step-by-step workflow for high-yield pivalamide synthesis and pH-controlled workup.
References
-
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
Technical Support Center: Stability & Handling of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in aqueous formulations.
Understanding the structural vulnerabilities of your compound is the first step in designing self-validating experimental protocols. We will dissect the chemical causality behind its degradation and provide field-proven workflows to ensure the integrity of your assays.
Core Stability Profile: The "Why" Behind the Chemistry
To prevent degradation, we must first understand the molecule's structural dichotomies. The compound consists of a highly robust functional group attached to a highly sensitive heterocyclic core:
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The Pivalamide Shield (High Stability): The pivaloyl group features a bulky tert-butyl moiety. This creates massive steric hindrance around the amide carbonyl, physically blocking the approach of water molecules and hydrolytic enzymes. Consequently, pivalamides are exceptionally resistant to aqueous hydrolysis at physiological pH, requiring extreme acidic or basic conditions coupled with high heat to cleave [1].
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The Pyranopyridine Core (High Vulnerability): The 3,4-dihydro-2H-pyrano[2,3-b]pyridine fused ring system is the primary locus of instability.
-
Auto-oxidation: Cyclic ethers like the dihydropyran ring are notorious for undergoing radical-mediated auto-oxidation in the presence of dissolved oxygen and light, forming unstable hydroperoxides at the benzylic-like C4 position [2].
-
N-Oxidation: The pyridine nitrogen is highly susceptible to oxidation by trace peroxides (often found in aging ether or aqueous solvents), rapidly forming a pyridine N-oxide [3].
-
Fig 1: Primary degradation pathways of the pyranopyridine pivalamide in aqueous media.
Troubleshooting FAQs
Q: My LC-MS analysis shows a new peak with a +16 Da mass shift. Is the amide hydrolyzing? A: No. A +16 Da shift indicates the addition of an oxygen atom, not hydrolysis (which would result in a mass drop due to the loss of the pivaloyl group). This is a classic signature of either Pyridine N-oxide formation [3] or C4-hydroxylation resulting from the decomposition of a pyran hydroperoxide [2]. To fix this, ensure your aqueous buffers are thoroughly degassed and free of trace peroxides.
Q: I prepared a 1 mM aqueous solution, but the concentration appears to be dropping over 48 hours without any new degradation peaks on the HPLC. What is happening? A: You are likely observing precipitation, not chemical degradation. The tert-butyl group makes the pivalamide highly lipophilic, drastically reducing its aqueous solubility. As the compound slowly aggregates and precipitates, it drops out of solution, leading to a lower detectable concentration. Solution: Introduce a co-solvent (e.g., 5-10% DMSO) or a surfactant (e.g., Tween-20) to maintain solubility.
Q: Can I use acidic buffers (pH 3.0) to increase solubility by protonating the pyridine nitrogen? A: Proceed with caution. While protonating the pyridine nitrogen (pKa ~ 5-6) will drastically improve aqueous solubility, maintaining the solution at low pH for extended periods, especially at room temperature or above, can catalyze the ring-opening of the dihydropyran ether linkage. If low pH is required for your assay, prepare the solutions fresh immediately before use.
Quantitative Stability Data
The following table summarizes the expected stability of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide under various aqueous conditions, derived from the mechanistic behavior of its functional groups.
| Condition | Temperature | Dissolved O₂ | Expected Stability (48h) | Primary Degradation Mechanism |
| pH 7.4 (PBS) | 4°C | Degassed (Ar) | > 99% | None (Optimal Storage) |
| pH 7.4 (PBS) | 25°C | Ambient | ~ 90 - 95% | Auto-oxidation (Pyran ring) |
| pH 7.4 + 0.1% H₂O₂ | 25°C | Ambient | < 50% | Pyridine N-oxidation (+16 Da) |
| pH 1.2 (HCl) | 37°C | Ambient | ~ 80 - 85% | Ether cleavage / Ring opening |
| pH 12.0 (NaOH) | 60°C | Ambient | < 70% | Amide Hydrolysis (Slow) |
Experimental Protocols
To ensure scientific integrity, your handling procedures must actively prevent the mechanisms outlined above.
Protocol A: Preparation of Stable Aqueous Stock Solutions
This self-validating workflow ensures that oxidative pathways are starved of their primary catalysts: oxygen and light.
-
Solvent Degassing: Vigorously sparge your target aqueous buffer (e.g., PBS, pH 7.4) with high-purity Nitrogen or Argon gas for a minimum of 30 minutes to displace dissolved oxygen.
-
Co-Solvent Preparation: Because of the lipophilic pivalamide group, prepare a concentrated primary stock (e.g., 10-50 mM) in anhydrous, peroxide-free DMSO or Acetonitrile.
-
Dilution: Slowly inject the organic stock into the rapidly stirring, degassed aqueous buffer to reach your final working concentration (ensure organic solvent does not exceed 10% v/v to prevent assay interference).
-
Blanketing & Storage: Transfer the solution to amber glass vials (to prevent UV-induced radical initiation). Blanket the headspace with Argon gas before sealing with a PTFE-lined septum cap. Store at -20°C.
Fig 2: Optimal workflow for preparing stable aqueous stock solutions.
Protocol B: Forced Degradation Testing (Stability Validation)
To validate your analytical methods (e.g., ensuring your HPLC method can separate the parent compound from its N-oxide or ring-opened derivatives), perform this controlled degradation protocol.
-
Oxidative Stress: Add 10 µL of 3% H₂O₂ to 990 µL of a 100 µM compound solution. Incubate at 25°C for 2 hours. This will force the creation of the Pyridine N-oxide.
-
Acidic Stress: Add 10 µL of the organic stock to 990 µL of 1 M HCl. Incubate at 60°C for 24 hours. This overcomes the steric hindrance of the pivaloyl group [1] and forces ether cleavage.
-
Analysis: Quench the reactions (neutralize the acid with NaOH; quench peroxides with sodium thiosulfate) and inject immediately into the LC-MS to map the retention times of the degradation products.
References
Why is N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide precipitating in cell culture media
Technical Support Center: Troubleshooting N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro administration of highly lipophilic synthetic small molecules. The precipitation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in aqueous cell culture media is a classic example of the thermodynamic and kinetic barriers inherent to hydrophobic drug delivery.
This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality of the precipitation, provide self-validating experimental protocols, and establish a robust framework to keep your compound in solution without compromising cellular viability.
Part 1: Physicochemical Profiling – The Causality of Precipitation
To understand why N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide crashes out of solution, we must analyze its molecular architecture. The compound consists of a rigid, planar pyrano[2,3-b]pyridine core substituted with a bulky pivalamide (tert-butyl amide) group.
When you dissolve this compound in 100% Dimethyl Sulfoxide (DMSO), the aprotic solvent fully solvates the hydrophobic domains. However, when introduced into an aqueous environment (cell culture media), water molecules rapidly displace the DMSO. The compound's extreme lipophilicity forces it to self-associate to minimize contact with water, leading to rapid nucleation and crystallization[1].
Table 1: Physicochemical Drivers of Precipitation
| Structural Feature | Chemical Consequence | Impact on Aqueous Media Solubility |
| Pivalamide Group | Extreme steric bulk and high lipophilicity (LogP). | Repels water molecules; drives hydrophobic collapse and aggregation in aqueous buffers. |
| Amide Bond (NH-C=O) | Strong hydrogen bond donor and acceptor. | Promotes strong intermolecular hydrogen bonding, increasing the crystal lattice energy and driving precipitation. |
| Pyrano[2,3-b]pyridine Core | Planar, heteroaromatic bicyclic ring system. | Facilitates π−π stacking between adjacent molecules, accelerating crystal nucleation. |
| Pyridine Nitrogen | Weakly basic (pH sensitive). | Solubility is highly dependent on media pH. If media pH drifts higher in the incubator, the nitrogen deprotonates, drastically reducing solubility. |
Part 2: Frequently Asked Questions (Mechanistic Q&A)
Q1: Why does the compound turn the media cloudy immediately upon addition? A: This is a phenomenon known as "Solvent Shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO diffuses into the water much faster than the bulky, hydrophobic compound can disperse. The local concentration of the compound at the injection site instantaneously exceeds its kinetic solubility limit, causing it to crash out of solution [1, 2].
Q2: The media was perfectly clear when I added the compound, but 24 hours later, there are crystals in the dish. What happened? A: You are observing the difference between Kinetic and Thermodynamic Solubility [3]. When you first add the compound, you may create a supersaturated solution (kinetic solubility). However, over time, the system seeks its lowest energy state (thermodynamic equilibrium). The ambient energy in the 37°C incubator, combined with potential pH drifts from the CO 2 buffering system, provides the activation energy needed for the supersaturated molecules to nucleate and form stable crystals [4].
Q3: Does the concentration of Fetal Bovine Serum (FBS) matter? A: Absolutely. Serum contains high concentrations of Albumin, a transport protein that acts as a natural carrier for hydrophobic small molecules. Albumin binds to the lipophilic pivalamide group, shielding it from the aqueous environment and keeping it in a stable micro-dispersion [5]. If you are performing assays in serum-free or low-serum (e.g., 1% FBS) media, the thermodynamic solubility of this compound will drop exponentially.
Part 3: Diagnostic Workflows and Visualizations
To systematically resolve this issue, follow the diagnostic decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting small molecule precipitation.
Part 4: Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. By incorporating intermediate visual checks and strict vehicle controls, you ensure that any observed cellular phenotype is due to the drug's mechanism of action, not physical damage from micro-crystals.
Protocol 1: The "Intermediate Step-Down" Dilution Method
Purpose: To eliminate solvent shock by gradually transitioning the compound from 100% organic solvent to an aqueous environment.
-
Prepare the Master Stock: Dissolve N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in 100% cell-culture grade DMSO to a concentration of 10 mM. Validation: Solution must be optically clear. If not, sonicate in a 37°C water bath for 5 minutes.
-
Pre-warm Media: Warm the complete culture media (containing standard FBS levels) to 37°C. Cold media drastically reduces kinetic solubility.
-
Create the Intermediate Stock (10x): Instead of pipetting the 10 mM stock directly into your final culture dish, create a 10x intermediate stock in a microcentrifuge tube.
-
Action: Pipette 900 µL of pre-warmed media into the tube. While vortexing the tube at medium speed, add 100 µL of the 10 mM DMSO stock dropwise.
-
Causality: The vigorous shearing force of the vortex prevents local pooling of DMSO, forcing the compound to disperse evenly.
-
-
Final Dilution: Immediately transfer the required volume of the 10x intermediate stock into your final cell culture vessel.
-
Validation Check: Observe the final culture vessel under a phase-contrast microscope at 20x magnification. Look for highly refractive, needle-like structures (crystals). If the field is clear, proceed with the incubation.
Protocol 2: Excipient/Carrier-Mediated Solubilization
Purpose: To increase the thermodynamic solubility limit of the compound in low-serum or serum-free conditions.
If Protocol 1 fails, the compound's final concentration exceeds its thermodynamic solubility in water. You must alter the solvent environment [6].
-
Select a Carrier: If your assay permits, increase the FBS concentration to 10%. If serum-free conditions are mandatory, supplement the media with 0.1% to 0.5% Bovine Serum Albumin (BSA) (Fraction V, essentially fatty acid-free).
-
Alternative Surfactants: If proteins interfere with your assay, utilize a biocompatible surfactant. Prepare a 10 mM compound stock in a solvent mixture of 90% DMSO and 10% Tween-80 or Pluronic F-68.
-
Equilibration: Add the formulated stock to the media using the step-down method (Protocol 1).
-
Vehicle Control (Critical): You must run a parallel control group treated with the exact same concentration of DMSO/Excipient (without the drug). DMSO concentrations above 0.1% - 0.5% can induce gross molecular changes and cytotoxicity in certain cell lines [2].
Figure 2: Mechanistic pathway of DMSO crash-out versus carrier-mediated solubilization.
References
-
Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes Scientific Reports (NIH/PMC) URL:[Link]
-
High Throughput Drug Solubility Methods Scribd (Pharmaceutical Analysis) URL:[Link]
-
DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs Cancer Research - AACR Journals URL:[Link]
-
Deep dive: Cultivated meat cell culture media The Good Food Institute (GFI) URL:[Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate URL:[Link]
Technical Support Center: Chromatographic Optimization for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the impurity profiling of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide .
This compound features a fused pyranopyridine core (which is weakly basic) and a neutral pivalamide group. During synthesis and scale-up, researchers frequently struggle to resolve the neutral active pharmaceutical ingredient (API) from its polar basic precursor (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine) and acidic byproducts (pivalic acid). This guide provides mechanistic troubleshooting, validated protocols, and regulatory alignment for your method development.
Part 1: Structural Analysis & Impurity Profiling
To develop a robust separation method, we must first understand the thermodynamic and ionic states of the analytes within the column. The table below summarizes the critical physicochemical properties that dictate our chromatographic strategy.
| Analyte | Role | Acid/Base Nature | UV Chromophore | Chromatographic Challenge |
| N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Target API | Neutral (Amide) / Weak Base (Pyridine) | Strong (Conjugated Pyridine) | Co-elution with structurally similar regioisomers. |
| 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine | Starting Material | Stronger Base (Primary Amine) | Strong | Severe peak tailing due to secondary silanol interactions at mid-pH. |
| Pivalic Acid | Hydrolysis Degradant | Weak Acid (pKa ~4.8) | Weak/None (No conjugated π system) | Invisible to standard UV detection (254 nm); elutes near the void volume[1][2]. |
| Di-pivaloylated Byproduct | Over-reaction Impurity | Neutral (Highly Lipophilic) | Strong | Strong retention on C18; requires high organic modifier to elute. |
Part 2: Troubleshooting FAQs
Q1: Why is the 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine precursor tailing severely or co-eluting with the solvent front?
Mechanistic Cause: The free primary amine and the pyridine nitrogen are protonated at standard acidic mobile phase pH (e.g., pH 2-3). On traditional C18 silica columns, these positively charged basic sites undergo strong ion-exchange interactions with residual, unendcapped surface silanols ( −SiO− ), leading to asymmetrical peak tailing and unpredictable retention. Solution: You have two distinct thermodynamic pathways to resolve this:
-
Low pH with CSH Technology: Maintain a low pH (0.1% Formic Acid) but switch to a Charged Surface Hybrid (CSH) column. CSH particles possess a slight positive surface charge that electrostatically repels protonated basic compounds, drastically reducing silanol interactions and sharpening the peak[3].
-
High pH Neutralization: Switch the mobile phase to 10 mM Ammonium Bicarbonate (pH 9.5) using a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH). At pH 9.5, the amine is deprotonated (neutralized), shifting the separation mechanism purely to hydrophobic partitioning, which increases retention and eliminates tailing[3].
Q2: I am trying to track pivalic acid formation, but my chromatogram shows a flat baseline at 254 nm. What is wrong?
Mechanistic Cause: Pivalic acid (trimethylacetic acid) lacks a conjugated π -electron system, meaning it does not absorb UV light at standard analytical wavelengths (254 nm or 280 nm)[1][2]. Solution: To quantify pivalic acid, you must decouple your detection strategy from UV absorbance.
-
Primary Recommendation: Connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector. These mass-based detectors will easily quantify the non-volatile pivalic acid.
-
Alternative: Use LC-MS (Negative Electrospray Ionization) to track the [M−H]− ion of pivalic acid (m/z 101). If restricted to UV, you must monitor at 210 nm, but ensure you use highly transparent mobile phases (e.g., Phosphoric acid instead of Formic acid, though this sacrifices MS compatibility)[2].
Q3: How do I ensure my impurity profiling meets regulatory submission standards?
Mechanistic Cause: Regulatory bodies require proof that your method can detect and quantify impurities at toxicologically relevant thresholds. Solution: Your method must be validated against the ICH Q3A(R2) guidelines for new drug substances[4][5]. For a standard API, any unspecified impurity must be reported if it exceeds the 0.05% reporting threshold, and identified if it exceeds the 0.10% threshold (or 1.0 mg per day intake)[4][5]. Ensure your Signal-to-Noise (S/N) ratio at the 0.05% level is at least 10:1.
Part 3: Validated Experimental Protocol (UHPLC-UV-CAD)
This self-validating protocol utilizes orthogonal detection (UV + CAD) and CSH column chemistry to simultaneously resolve the basic amine, the neutral API, and the non-chromophoric pivalic acid.
1. Chromatographic Conditions:
-
Column: Waters XSelect CSH C18, 100 mm × 2.1 mm, 1.7 µm (Chosen for basic compound peak shape)[6].
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Mobile Phase A: 0.05% Formic Acid in MS-Grade Water (pH ~2.8).
-
Mobile Phase B: 0.05% Formic Acid in MS-Grade Acetonitrile.
-
Flow Rate: 0.45 mL/min.
2. Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to retain the polar amine).
-
1.0 - 7.0 min: 5% to 60% B (Linear ramp to elute the API and regioisomers).
-
7.0 - 8.5 min: 60% to 95% B (Column wash for di-pivaloylated lipophilic impurities).
-
8.5 - 10.0 min: 5% B (Re-equilibration).
3. Detection Parameters:
-
PDA (Photodiode Array): Extract at 254 nm (for API and Amine) and 220 nm.
-
CAD (Charged Aerosol Detector): Evaporator temperature at 35 °C, data collection rate 10 Hz (for Pivalic Acid quantification).
4. System Suitability Criteria:
-
Resolution ( Rs ): > 2.0 between the Amine precursor and the API.
-
Tailing Factor ( Tf ): ≤ 1.2 for the 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine peak (verifying CSH column performance).
-
Sensitivity: S/N > 10 for Pivalic Acid at the 0.05% ICH Q3A reporting threshold[4].
Part 4: Workflows & Mechanistic Pathways
To visualize the chemical origins of your impurities and the logical flow of method development, refer to the diagrams below.
Chemical pathway illustrating the synthesis and primary impurity generation of the target pivalamide.
Systematic UHPLC method development workflow for basic API and mixed-pKa impurities.
References
-
Waters Corporation. "Column Selection for HPLC Method Development." Waters.com. Available at:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. "Guidance for Industry: Q3A Impurities in New Drug Substances." Federal Register. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. Available at:[Link]
-
Waters Corporation. "A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development." Waters.com. Available at:[Link]
-
Ovid / Journal of Pharmaceutical and Biomedical Analysis. "Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances." Ovid.com. Available at:[Link]
-
ACS Sustainable Chemistry & Engineering. "Extraction of Emerging Contaminants from Environmental Waters and Urine by Dispersive Liquid–Liquid Microextraction." ACS Publications. Available at:[Link]
Sources
Improving solubility of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in organic solvents
Welcome to the technical support guide for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (Empirical Formula: C₁₃H₁₈N₂O₂; Molecular Weight: 234.29 g/mol ).[1] This document provides in-depth troubleshooting advice and experimental protocols for researchers and drug development professionals experiencing challenges with the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical steps to overcome these common hurdles.
Understanding the Molecule: A Structural Perspective on Solubility
Before diving into troubleshooting, it is crucial to understand the structural characteristics of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, as structure dictates its physical properties. The principle of "like dissolves like" is paramount; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3]
Our target molecule possesses distinct regions with differing polarities:
-
Polar Regions: The pyranopyridine core, containing both oxygen and nitrogen heteroatoms, along with the amide (-C(=O)NH-) linkage, can participate in hydrogen bonding and dipole-dipole interactions. The pyridine nitrogen atom, in particular, introduces a basic character.
-
Non-Polar Region: The pivalamide group features a bulky, non-polar tert-butyl moiety, which contributes significant hydrophobic character.
This dual nature means that achieving optimal solubility often requires a solvent system that can effectively solvate both the polar and non-polar parts of the molecule.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. Which single organic solvents should I try first to dissolve this compound?
A1: Based on the molecule's structure, begin with polar aprotic solvents, as they can interact with the polar regions without the steric hindrance sometimes associated with protic solvents. Good starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
These solvents are generally effective for compounds containing amide groups and heterocyclic systems. Less polar solvents like toluene or heptane are unlikely to be effective on their own.[2][4]
Q2: My compound dissolves in DMSO at room temperature, but crashes out when I add it to my aqueous reaction buffer. Why?
A2: This is a classic issue of solvent miscibility and compound solubility limits. DMSO is hygroscopic and miscible with water, but your compound is likely poorly soluble in highly aqueous environments. When you introduce the DMSO stock solution into the buffer, you are creating a new co-solvent system where water is the major component. The polarity of this new system is too high to keep your hydrophobic compound in solution, causing it to precipitate. To resolve this, you may need to increase the percentage of organic co-solvent in the final mixture or explore formulation strategies like using surfactants.[5]
Q3: Can I heat the mixture to improve solubility?
A3: Yes, for most solid solutes, solubility increases with temperature.[3][6][7] Heating provides the energy needed to overcome the crystal lattice energy of the solid and promotes dissolution. However, be cautious. Always perform a preliminary thermal stability test (e.g., using a small sample in a melting point apparatus or TGA) to ensure the compound does not degrade at the intended temperature. Dissolving at an elevated temperature may also lead to supersaturation, causing the compound to precipitate upon cooling to room temperature.
Q4: Does the solid form of the compound matter?
A4: Absolutely. The crystalline form (polymorph) or lack thereof (amorphous form) can significantly impact solubility.[8] Amorphous forms are generally more soluble than their crystalline counterparts because they lack the strong, ordered lattice structure that requires energy to break. If you are experiencing inconsistent solubility results between batches, it may be due to differences in the solid-state properties. Characterizing your solid material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is recommended.[9]
In-Depth Troubleshooting Guides
This section provides structured approaches to common solubility challenges.
Problem 1: Low to Insoluble in a Range of Single Solvents
If initial screening with single solvents yields poor results, a systematic approach is needed to find a suitable solvent or solvent system.
Causality: The molecule's combination of polar and non-polar functionalities makes it difficult for a single solvent to effectively solvate the entire structure. A non-polar solvent cannot interact with the polar amide and pyridine groups, while a highly polar solvent may not adequately solvate the hydrophobic tert-butyl group.
Solution Pathway:
-
Employ Co-Solvents: A mixture of two or more miscible solvents can fine-tune the polarity of the solvent system to match the solute.[5][10][11] A common strategy is to blend a good solvent (one in which the compound has at least minimal solubility, e.g., THF or ACN) with a poor solvent (e.g., heptane or water) to find an optimal ratio.
-
Utilize pH Modification: The pyridine nitrogen in the core structure is basic and can be protonated. By adding a small amount of a suitable acid (e.g., HCl or acetic acid), you can form a salt. This ionic salt will be significantly more polar than the neutral molecule and should exhibit dramatically increased solubility in polar protic solvents like ethanol or even water.[5]
-
Objective: To determine an optimal ratio of a polar and a non-polar solvent for solubilization.
-
Materials:
-
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
-
Solvent A (Good, polar): e.g., Acetonitrile (ACN)
-
Solvent B (Poor, non-polar): e.g., Toluene
-
Vials, magnetic stirrer, analytical balance.
-
-
Procedure:
-
Weigh a fixed amount of the compound (e.g., 10 mg) into several vials.
-
Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 ACN:Toluene by volume).
-
To each vial, add a small, fixed volume of a co-solvent mixture (e.g., 1 mL).
-
Stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).
-
Visually inspect each vial for complete dissolution. If undissolved solid remains, incrementally add more of the same co-solvent mixture until dissolution is achieved, carefully recording the total volume added.
-
Calculate the solubility (in mg/mL) for each co-solvent ratio.
-
-
Self-Validation: The most effective ratio will be the one that dissolves the highest concentration of the compound. Repeat the best-performing condition to ensure reproducibility.
Problem 2: Compound Dissolves with Heat but Precipitates Upon Cooling
This phenomenon, known as supersaturation, is common when heat is used to force a compound into a solution beyond its room temperature equilibrium solubility.
Causality: The solubility of most solids has a positive temperature coefficient.[6] At a higher temperature, the solvent can hold more solute. As the solution cools, the solubility limit decreases, and the excess solute, having no place to go, crashes out of the solution, often as a fine precipitate or large crystals.
Solution Pathway:
-
Find a Better Solvent System: The ideal solution is to find a solvent or co-solvent system where the compound is sufficiently soluble at room temperature, following the protocols described in Problem 1.
-
Create a Kinetically Trapped Solution (Use with Caution): In some cases, rapid cooling ("crashing") can produce a temporarily stable supersaturated solution or a fine, suspended precipitate. This is generally not ideal for reactions or analysis as the system is thermodynamically unstable.
-
Maintain Elevated Temperature: If the subsequent experimental step can be performed at the elevated temperature where the compound is soluble, this is a viable option. Ensure all vessels and addition funnels are pre-heated to prevent premature precipitation.
Data Summary & Visualization
Table 1: Recommended Organic Solvents for Initial Screening
| Solvent | Class | Polarity Index | H-Bonding | Rationale for Use |
| DMSO | Polar Aprotic | 7.2 | Acceptor | Excellent solvent for a wide range of polar compounds. |
| DMF | Polar Aprotic | 6.4 | Acceptor | Similar to DMSO, good for amides. |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | Less viscous than DMSO/DMF, easier to remove. |
| THF | Polar Aprotic | 4.0 | Acceptor | Good for compounds with mixed polarity. |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Can solvate via H-bonding; may be enhanced by pH adjustment. |
| Dichloromethane | Moderately Polar | 3.1 | None | Can be effective for less polar compounds. |
| Toluene | Non-Polar | 2.4 | None | Unlikely to be effective alone; useful as a co-solvent. |
Polarity Index values are relative and serve as a general guide.
Diagrams
Caption: A decision workflow for systematically troubleshooting solubility issues.
Caption: Conceptual model of solvent interactions with the molecule's distinct regions.
References
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (2022). MDPI. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
13.3: Factors Affecting Solubility. (2026). Chemistry LibreTexts. [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). PMC. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid [3-(3'',4'',5'',6''-tetrahydro-2''H-[2,4'']bipyridinyl-1''-yl)-propyl]-amide. PubChem. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. (2020). ResearchGate. [Link]
-
Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]
-
Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Oriental Journal of Chemistry. [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI. [Link]
-
Unit 4: Solubility and Factors Affecting Solubility. St. Louis Public Schools. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024). Global Scholarly Communication Online Press. [Link]
Sources
- 1. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. wjbphs.com [wjbphs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistrytalk.org [chemistrytalk.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Synthesis and Byproduct Analysis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in identifying unknown byproducts and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide?
A plausible and efficient method for the synthesis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is the N-acylation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine with pivaloyl chloride.[1] This reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger for the hydrochloric acid byproduct.[2]
Q2: I have an unknown peak in my HPLC/LC-MS analysis. What are the most likely byproducts?
Several byproducts can potentially form during the synthesis. The most common include:
-
Pivalic Acid: This is the hydrolysis product of pivaloyl chloride and is often present if there is any residual moisture in the starting materials or solvent.[3]
-
Unreacted 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine: Incomplete reactions will result in the presence of the starting amine.
-
Diacylated Product: While sterically hindered, it is possible for a second pivaloyl group to attach to the amide nitrogen, especially under forcing conditions.
-
N-pivaloylpyridinium salt: If pyridine is used as the base, it can form a reactive intermediate with pivaloyl chloride.[2] While this is part of the catalytic cycle, under certain conditions it could persist or lead to other byproducts.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields can stem from several factors:
-
Presence of Water: Pivaloyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive pivalic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Base: An insufficient amount or a weak base will not effectively neutralize the HCl generated, which can protonate the starting amine, rendering it non-nucleophilic.[2]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.
-
High Temperatures: Elevated temperatures can lead to the decomposition of reactants or the final product. It is advisable to perform the addition of pivaloyl chloride at a lower temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.[2]
Q4: How can I effectively purify the final product?
Standard purification techniques for this type of compound include:
-
Aqueous Workup: Washing the crude reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate solution, will remove pivalic acid.[3] Subsequent washes with water and brine will remove any water-soluble impurities.
-
Column Chromatography: If the crude product contains persistent impurities, purification by flash column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guide: Identifying Unknown Byproducts
This guide provides a systematic workflow for the identification of unknown byproducts observed during the synthesis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Step 1: Initial Assessment with Thin Layer Chromatography (TLC)
Before proceeding to more advanced techniques, a quick analysis by TLC can provide valuable initial insights.
-
Protocol:
-
Spot the crude reaction mixture, the starting amine, and the purified product (if available) on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
-
Interpretation:
-
Compare the Rf values of the spots in the crude mixture to the starting materials.
-
The presence of a spot with a lower Rf than the product could indicate a more polar byproduct, such as pivalic acid.
-
Spots with significantly different Rf values from the product are likely significant impurities that require further investigation.
-
Step 2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is a powerful tool for separating the components of the reaction mixture, while LC-MS provides crucial mass information for each component.[4]
-
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent, such as acetonitrile or methanol.
-
HPLC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.
-
Detector: Diode Array Detector (DAD) to obtain UV spectra and a Mass Spectrometer (MS).
-
-
MS Analysis: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode to observe the protonated molecules [M+H]+.
-
-
Data Interpretation:
-
Expected Mass: The expected [M+H]+ for the product, N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (C13H18N2O2), is approximately 235.14 m/z.
-
Pivalic Acid: Will likely not be retained well on a C18 column and may not ionize efficiently under these conditions.
-
Starting Amine: The [M+H]+ for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine (C8H10N2O) is approximately 151.08 m/z.
-
Other Byproducts: Compare the masses of any unknown peaks to the predicted masses of potential byproducts in the table below.
-
| Potential Byproduct | Structure | Predicted [M+H]+ |
| Pivalic Acid | (CH₃)₃CCOOH | 103.07 |
| Di-pivaloyl Amine | C₁₈H₂₆N₂O₃ | 319.20 |
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of unknown byproducts.[5] If an unknown byproduct is present in a significant amount, it may be possible to isolate it via preparative HPLC or column chromatography for NMR analysis.
-
¹H NMR Analysis:
-
Product: Expect characteristic signals for the tert-butyl group (a singlet around 1.3 ppm integrating to 9H), the aromatic protons, and the protons of the dihydropyran ring.
-
Pivalic Acid: A sharp singlet for the tert-butyl group and a broad singlet for the carboxylic acid proton.
-
Starting Amine: The absence of the tert-butyl signal and the presence of a broad singlet for the amine protons.
-
-
Advanced NMR Techniques: For complex mixtures or for definitive structure confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Byproduct Identification Workflow
Caption: Workflow for identifying unknown byproducts.
References
- Hui Xiong, Adam T. Hoye. Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett 2022, 33 (04) , 371-375.
- BenchChem. Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF.
- Benchchem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- Benchchem.
- GalChimia. Easy Access to 2-Aminopyridines. 2020.
- ACS Publications. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. 2022.
- PMC.
- PMC. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. 2025.
- ACS Publications.
- ResearchGate.
- Sigma-Aldrich. 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine AldrichCPR.
- ACS Publications.
- PMC.
- Organic Chemistry Portal.
- ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. 2025.
- ResearchGate.
- PMC.
- Wikipedia. Pyrimidine dimer.
- Benchchem. Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile.
- PMC. N-Amino Pyridinium Salts in Organic Synthesis.
- ResearchGate. Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. 2015.
- ResearchGate.
- Google Patents.
- MDPI. Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin.
- Benchchem. Technical Support Center: Pivaloyl Chloride Reaction Workup.
- Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. 2023.
-
MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][6]oxazine-1,8-diones. 2023.
- Sigma-Aldrich. (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol AldrichCPR.
- PubMed. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. 2025.
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. 2025.
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- Frontiers. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
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Overcoming steric hindrance when reacting N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Welcome to the technical support guide for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this sterically demanding building block in their synthetic campaigns. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind overcoming the steric hindrance imposed by the pivaloyl (Piv) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary steric challenges when reacting with N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide?
A1: The principal challenge stems from the bulky tert-butyl group of the pivalamide moiety (-NHCOC(CH₃)₃).[1] This group exerts significant steric hindrance, which can dramatically influence the reactivity of the molecule in several key areas:
-
Access to ortho Positions (C5 and C7): The pivaloyl group physically blocks the approach of reagents to the positions adjacent to its point of attachment on the pyridine ring. This is particularly relevant for reactions like directed ortho-metalation (DoM) or electrophilic aromatic substitution.
-
Reactivity of the Amide Carbonyl: The carbonyl carbon is sterically shielded by the tert-butyl group, making it highly resistant to nucleophilic attack. This property makes the pivalamide a very robust protecting group, but also difficult to remove.[2][3]
-
Pyridine Nitrogen Reactivity: While the pyridine nitrogen's lone pair is available for coordination with metals or acids, the adjacent pivalamide group can influence the trajectory of incoming reagents.
Understanding these steric domains is the first step in designing a successful synthetic strategy.
| Parameter | Recommended Change | Rationale |
| Base | Switch from n-BuLi to s-BuLi or t-BuLi. | Increases the basicity of the system to favor deprotonation of the sterically shielded C-H bond. |
| Additive | Add N,N,N',N'-Tetramethylethylenediamine (TMEDA). | TMEDA is a chelating agent that breaks down alkyllithium oligomers, increasing the reactivity and basicity of the organolithium reagent. [4] |
| Solvent | Ensure THF is rigorously anhydrous. | Water will quench the organolithium base and the lithiated intermediate. |
| Temperature | Maintain strict temperature control (-78 °C). | The lithiated intermediate may be unstable at higher temperatures, leading to decomposition. |
| Reaction Time | Increase the metalation time (e.g., from 1 hr to 3 hrs). | The steric hindrance can make the deprotonation a slow process. Allowing more time can drive the reaction to completion. |
Q4: Are there alternative methods to functionalize the pyridine ring that are more tolerant of steric hindrance?
A4: Yes. While DoM is a powerful tool, transition-metal-catalyzed C-H activation has emerged as a complementary strategy that can offer different regioselectivity and functional group tolerance. [8] Iridium-Catalyzed Borylation: This method can be used to install a boronic ester at a less sterically hindered C-H bond, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling). The regioselectivity is often governed by the steric environment of the substrate. For pyridine derivatives, borylation often occurs at the C3 (meta) position, but the directing effect of the pivalamide could influence this outcome. [9] Palladium-Catalyzed C-H Arylation/Alkenylation: Catalytic systems, often using pivalic acid as an additive, can functionalize C-H bonds. [8]The large pivalamide group can act as a steric blocking group, potentially directing functionalization to the more accessible C7 or C8 positions. The inherent electronic properties of the pyridine ring often favor functionalization at the C2 or C4 positions, but steric hindrance can override this preference. [10]
Q5: How can I selectively remove the pivaloyl protecting group? My standard hydrolysis conditions are failing.
A5: The pivalamide group is notoriously robust due to the steric hindrance around the carbonyl, which prevents the approach of nucleophiles (like hydroxide) or coordination of protons for acid-catalyzed hydrolysis. [2][3]Forcing conditions (e.g., refluxing in 6M HCl or concentrated NaOH) are often required, but these can degrade the rest of the molecule.
Here are some strategies, ranging from harsh to milder, for effective deprotection.
| Method | Reagents and Conditions | Pros | Cons | Citation |
| Forced Acid Hydrolysis | 6M HCl or H₂SO₄, reflux, 12-48h | Simple reagent setup. | Very harsh; can cleave other acid-labile groups and degrade the heterocyclic core. | [3] |
| Forced Basic Hydrolysis | 20-40% aq. NaOH or KOH, reflux in ethylene glycol, >150 °C | Effective for very stubborn amides. | Extremely harsh; risk of racemization and degradation. Not suitable for base-sensitive substrates. | [2] |
| Reductive Cleavage | LiAlH₄ or other powerful hydrides, reflux in THF/dioxane. | Can be effective when hydrolysis fails. | Reduces the amide to an amine, which may not be the desired outcome. Poor functional group tolerance. | [2] |
| Triflic Acid Cleavage | Trifluoromethanesulfonic acid (TfOH), neat or in CH₂Cl₂, 0 °C to RT. | Can be effective at lower temperatures. | Extremely corrosive and strong acid. Can promote side reactions. |
Recommended Protocol: Triflic Acid Mediated Deprotection
This method often provides the best balance of reactivity and manageable conditions for cleaving robust pivalamides.
-
Safety First: Triflic acid is extremely corrosive. Work in a fume hood and wear appropriate PPE (gloves, lab coat, face shield).
-
Dissolve the pivalamide substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (10-20 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor by TLC or LCMS. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Once complete, carefully quench the reaction by slowly pouring it into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate or sodium carbonate. Caution: Gas evolution (CO₂) will be vigorous.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc), dry the combined organic layers, and concentrate to yield the deprotected amine.
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
- Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(2), 586-597.
- Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136.
- Li, W., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(28), 15438–15448.
- Maddaluno, J., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(9), 3469–3476.
- Snieckus, V., et al. (1990). Directed ortho metalation.
- Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030.
- Smith, K., & El-Hiti, G. A. (2011). Recent advances in the C–H-functionalization of the distal positions in pyridines and quinolines. Beilstein Journal of Organic Chemistry, 7, 1379–1392.
- Inglesby, P. A., & Ingleson, M. J. (2016). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 7(5), 3200–3208.
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Organic Syntheses. (n.d.). O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID SALT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
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A Comparative Guide to Pyranopyridine Derivatives: Profiling N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide Against its Isomeric Counterparts
Introduction: The Pyranopyridine Scaffold as a Privileged Motif in Drug Discovery
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Its structural rigidity, three-dimensional character, and capacity for diverse substitutions have established it as a "privileged scaffold"—a molecular framework that can interact with a wide range of biological targets. Consequently, pyranopyridine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, demonstrating the remarkable versatility of this core structure[1][2][3].
This guide provides a comparative analysis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a specific derivative for which biological data is not yet widely published, against a landscape of well-characterized, standard pyranopyridine derivatives. By examining the structure-activity relationships (SAR) of its isomeric counterparts, we can build a robust, evidence-based hypothesis for the potential therapeutic applications of this specific molecule and outline the experimental workflows required for its validation.
Structural Dissection and Bioactivity Landscape of Pyranopyridine Isomers
The biological activity of a pyranopyridine derivative is profoundly influenced by the arrangement of the fused rings and the nature of its substituents. Different isomers have been optimized to target distinct biological pathways.
-
Pyrano[2,3-b]pyridines: This scaffold has shown promise in antiviral applications, with derivatives exhibiting potent activity against rhinoviruses[4]. More recently, related structures like pyrrolo[2,3-b]pyridines are being explored as inhibitors of enzymes implicated in neurodegenerative conditions, such as Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease and NADPH Oxidase 2 (NOX2) for neuroinflammation[5][6]. This suggests a potential for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in neurology or virology. The pivalamide group (C(O)C(CH₃)₃) is a bulky, lipophilic moiety often used in drug design to enhance metabolic stability and improve cell membrane permeability.
-
Pyrano[3,2-c]pyridines: This isomeric class is predominantly associated with anticancer activity. Several derivatives have been synthesized and identified as potent dual inhibitors of key receptor tyrosine kinases involved in tumor growth and angiogenesis, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. The mechanism involves blocking ATP binding sites, thereby inhibiting downstream signaling pathways that promote cell proliferation and the formation of new blood vessels that supply tumors[7][8].
-
Pyrano[2,3-d]pyrimidines: The incorporation of a pyrimidine ring often directs the biological activity towards antimicrobial and anticancer applications. These compounds have been shown to inhibit bacterial urease and demonstrate broad antimicrobial effects[9][10]. Furthermore, certain derivatives act as tyrosine kinase inhibitors, overlapping with the activity profile of the pyrano[3,2-c]pyridine series[11].
-
Bacterial Efflux Pump Inhibition: Some pyranopyridine derivatives have been designed to combat antibiotic resistance. They function as efflux pump inhibitors (EPIs), molecules that block the bacterial pumps responsible for expelling antibiotics from the cell[12][13][14]. By disabling this resistance mechanism, EPIs can restore the efficacy of conventional antibiotics[15][16].
Comparative Analysis: Performance and Potential Applications
To contextualize the potential of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, we compare its structural features and hypothesized activity against established derivatives from other pyranopyridine classes.
| Feature | N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Pyrano[3,2-c]pyridine Derivative (Compound 8a)[1] | Pyrano[2,3-d]pyrimidine Derivative[9] |
| Core Scaffold | Pyrano[2,3-b]pyridine | Pyrano[3,2-c]pyridine | Pyrano[2,3-d]pyrimidine |
| Key Substituents | Pivalamide at C6 | Aryl sulfonamide | Aryl and carbonitrile groups |
| Primary Target(s) | Hypothesized: Cannabinoid Receptor 2 (CB2), NOX2, or viral proteins. | EGFR and VEGFR-2 Kinases | Bacterial enzymes, Tyrosine Kinases |
| Therapeutic Area | Hypothesized: Neuroinflammation, Fibrosis, Antiviral. | Oncology | Infectious Diseases, Oncology |
| Mechanism | Hypothesized: Receptor modulation or enzyme inhibition. | ATP-competitive inhibition of kinase activity. | Enzyme inhibition, antimicrobial action. |
| Reported Potency | Not available. | IC₅₀ = 1.21 µM (EGFR), 2.65 µM (VEGFR-2)[1] | Varies; effective against fungi and bacteria. |
Experimental Design for Target Validation and Characterization
To move from hypothesis to data, a structured experimental workflow is essential. The following protocols provide a robust framework for synthesizing and evaluating novel pyranopyridine derivatives like N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, focusing on a potential anti-neuroinflammatory application profile suggested by its scaffold.
Logical Workflow for Compound Evaluation
The diagram below illustrates a logical progression from chemical synthesis to biological validation for a novel pyranopyridine derivative. This systematic approach ensures that each step informs the next, from confirming the structure to identifying its biological function and therapeutic potential.
Caption: Drug discovery and evaluation workflow for novel pyranopyridines.
Protocol 1: General Synthesis of the Pyrano[2,3-b]pyridine Core
This protocol describes a multicomponent reaction to form the pyrano[2,3-b]pyridine scaffold, a common and efficient strategy in heterocyclic chemistry.
Rationale: Multicomponent reactions are highly efficient, combining three or more starting materials in a single pot to form a complex product, thereby reducing waste and saving time. The use of a catalyst like piperidine facilitates the initial Knoevenagel condensation, which is a critical step in the reaction cascade.
Materials:
-
Malononitrile
-
An appropriate aldehyde (e.g., acetaldehyde)
-
An active methylene ketone (e.g., dimedone)
-
Ethanol (anhydrous)
-
Piperidine (catalyst)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask, add malononitrile (10 mmol), the selected aldehyde (10 mmol), and the active methylene ketone (10 mmol) in 30 mL of anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The appearance of a new spot and disappearance of starting materials indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyranopyridine derivative.
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Target Engagement - CB2 Receptor Binding Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine if the test compound binds to the Cannabinoid Receptor 2 (CB2R), a key target in inflammatory and pain pathways.
Rationale: TR-FRET assays are homogeneous (no-wash), robust, and highly sensitive, making them ideal for high-throughput screening. They measure the proximity between a fluorescently-labeled ligand and a receptor tagged with a complementary fluorophore. A test compound that binds to the receptor will displace the fluorescent ligand, leading to a decrease in the FRET signal, which is directly proportional to its binding affinity[17][18]. This protocol is self-validating through the inclusion of positive and non-specific binding controls.
Materials:
-
HEK293 cell membranes expressing SNAP-tagged human CB2R[18]
-
Fluorescent CB2R ligand (tracer)
-
Unlabeled known CB2R agonist (e.g., CP-55,940) for positive control and non-specific binding determination.
-
Test compound (N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled control ligand in assay buffer.
-
In a 384-well plate, add 5 µL of assay buffer (for total binding) or 5 µL of excess unlabeled control ligand (for non-specific binding) or 5 µL of the test compound dilutions.
-
Add 5 µL of the fluorescent CB2R tracer at a concentration equal to its Kd value to all wells.
-
Initiate the binding reaction by adding 10 µL of the CB2R membrane preparation (e.g., 5 µg protein/well) to all wells.
-
Incubate the plate for 90 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., donor and acceptor wavelengths).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration at which 50% of the tracer is displaced) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation[19].
-
Protocol 3: Cell-Based Functional Assay - Inhibition of LPS-Induced Cytokine Release
This protocol measures the functional effect of the test compound on inflammation by quantifying its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α, from lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: This assay provides a direct measure of the compound's anti-inflammatory potential in a cellular context. RAW 264.7 macrophages are a standard model for studying inflammation; upon stimulation with LPS, they activate inflammatory pathways (like NF-κB) and release cytokines[20][21]. Measuring the reduction in cytokine levels provides a functional readout of target engagement.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
MTT assay kit (for assessing cytotoxicity)
-
TNF-α ELISA kit[22]
-
96-well cell culture plates
Procedure:
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of the test compound. Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the compound for 24 hours. Assess cell viability using the MTT assay. Use only non-toxic concentrations for the subsequent steps.
-
Cell Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle-only control.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (vehicle only).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely[23].
-
Data Analysis:
-
Construct a standard curve for TNF-α.
-
Calculate the TNF-α concentration in each sample.
-
Plot the TNF-α concentration against the test compound concentration to determine the IC₅₀ for cytokine release inhibition.
-
Mechanistic Insights: Potential Signaling Pathways
Based on the activities of related compounds, N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide could potentially modulate several signaling pathways. The diagram below illustrates the CB2R signaling cascade, a plausible pathway given the scaffold's known interactions with this receptor. CB2R activation typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent modulation of downstream effectors like MAPKs, ultimately resulting in anti-inflammatory and anti-fibrotic effects[24][25][26].
Caption: Hypothesized CB2R-mediated anti-inflammatory signaling pathway.
Conclusion and Future Outlook
The pyranopyridine scaffold remains a highly productive platform for the discovery of novel therapeutics. While standard derivatives like pyrano[3,2-c]pyridines and pyrano[2,3-d]pyrimidines have well-defined roles as anticancer and antimicrobial agents, the specific profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is yet to be determined. Based on SAR analysis of its core structure, promising avenues for investigation lie in neuroinflammation, virology, and fibrotic diseases. The pivalamide substituent may confer advantageous pharmacokinetic properties, such as enhanced metabolic stability, which could translate into improved in vivo performance.
The experimental protocols detailed in this guide provide a clear and robust path for elucidating the biological activity and mechanism of action of this and other novel pyranopyridine derivatives. Through systematic synthesis, target screening, and functional validation, researchers can effectively unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Gorshkov, K., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Hassan, A. A., et al. (Year not specified). Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Settimo, A. D., et al. (2015). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Available at: [Link]
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Krishnamoorthy, G., et al. (2023). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PMC. Available at: [Link]
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Wootten, D., et al. (2018). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. PMC. Available at: [Link]
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Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]
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Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research. Available at: [Link]
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Kumar, D., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ResearchGate. Available at: [Link]
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Navarro, G., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Frontiers in Pharmacology. Available at: [Link]
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Rinaldi-Carmona, M., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Semantic Scholar. Available at: [Link]
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A Comparative Analysis of the Binding Affinity of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide at the Cannabinoid Receptor 2 (CB2R)
Introduction: Unveiling the Potential of a Novel Scaffold
The G protein-coupled receptor (GPCR) superfamily represents a rich landscape for therapeutic intervention. Within this family, the Cannabinoid Receptor 2 (CB2R) has emerged as a particularly compelling target. Primarily expressed in immune cells and peripheral tissues, CB2R activation is implicated in modulating inflammation, nociception, and fibrotic processes, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R)[1][2][3]. This favorable safety profile has catalyzed the search for selective CB2R agonists.
This guide focuses on N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide , a compound featuring a pyrano[2,3-b]pyridine core. While this specific molecule is not extensively characterized in public literature, its core scaffold is of significant interest. Notably, the pyrano[2,3-b]pyridine derivative, YX-2102, was recently identified as a high-affinity CB2R agonist with therapeutic potential in pulmonary fibrosis[4][5][6]. The structural similarity between these compounds provides a strong scientific rationale for characterizing the binding and functional profile of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide at CB2R.
This document provides a comparative analysis of its binding affinity against established CB2R ligands. We will detail the requisite experimental protocols, explain the scientific principles underpinning these methodologies, and present a clear, data-driven comparison to guide further research and development efforts.
The Target: Cannabinoid Receptor 2 (CB2R)
CB2R is a class A GPCR that primarily couples to the Gi/o alpha subunit[7]. Upon activation by an agonist, the Gi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP)[1][7][8]. This signaling cascade ultimately modulates immune cell migration and cytokine release, forming the basis of its therapeutic effects[3]. Evaluating a novel compound's interaction with CB2R requires two key lines of inquiry:
-
Binding Affinity (Ki): Does the compound physically bind to the receptor, and with what avidity? This is typically determined through competitive radioligand binding assays.
-
Functional Activity (EC50/IC50): Upon binding, does the compound elicit the expected downstream signaling event (i.e., inhibition of cAMP production)? This is measured using functional assays.
Experimental Methodologies: A Guide to Characterization
To ensure scientific rigor, all protocols must be self-validating. The following methodologies provide a robust framework for assessing the binding and functional characteristics of novel ligands at CB2R.
Radioligand Competition Binding Assay for Affinity (Ki) Determination
This assay quantifies the ability of a test compound to displace a radiolabeled ligand with known affinity for CB2R. The resulting data allow for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Causality Behind Experimental Choices:
-
Receptor Source: We utilize membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB2R (hCB2R-CHO). This provides a consistent and high-density source of the receptor, isolated from other confounding biological targets[9].
-
Radioligand: [³H]CP 55,940 is a high-affinity, non-selective cannabinoid agonist. Its use is standard in the field because its high affinity allows for a stable binding signal, and as a non-selective ligand, it provides a benchmark that is well-characterized across both CB1 and CB2 receptors[3][10][11].
-
Non-Specific Binding: To differentiate between the radioligand bound to the receptor and that bound to other components (e.g., the filter plate), a known saturating concentration of a high-affinity, unlabeled ligand (like WIN 55,212-2) is used to define non-specific binding.
Step-by-Step Protocol:
-
Preparation: Prepare hCB2R-CHO cell membrane homogenates. Protein concentration is quantified via a Bradford assay.
-
Reaction Mixture: In a 96-well plate, combine:
-
hCB2R-CHO membranes (typically 5-10 µg protein per well).
-
A fixed concentration of [³H]CP 55,940 (typically at its Kd value, ~1.5 nM)[11].
-
Varying concentrations of the test compound (e.g., N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide) across a logarithmic scale (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow filters to dry, add scintillation cocktail (e.g., MicroScint-20), and quantify the bound radioactivity using a scintillation counter[11].
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
Forskolin-Stimulated cAMP Accumulation Assay for Functional Activity (EC50/IC50)
This functional assay measures the ability of a compound to modulate intracellular cAMP levels. Since CB2R is Gi-coupled, an agonist will inhibit cAMP production.
Causality Behind Experimental Choices:
-
Forskolin Stimulation: To measure a decrease in cAMP, the baseline level must first be elevated. Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production to a measurable level. The ability of a CB2R agonist to reduce this forskolin-induced cAMP level is the primary endpoint[12][13].
-
Detection Method: A homogenous time-resolved fluorescence (HTRF) or similar immunoassay-based kit is used for high-throughput, sensitive detection of cAMP. These kits rely on a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP tracer[14].
Step-by-Step Protocol:
-
Cell Plating: Seed hCB2R-CHO cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Agonist Mode:
-
Add the test compound to the cells.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and add the HTRF detection reagents (e.g., Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol[14].
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the HTRF signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximal effect (Eₘₐₓ).
Caption: Forskolin-Stimulated cAMP Assay Workflow.
Comparative Binding Affinity Data
The following table summarizes the binding affinity (Ki) and functional activity data for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (hypothetical data for illustrative purposes) alongside established CB2R ligands. Lower Ki and EC₅₀/IC₅₀ values indicate higher potency.
| Compound | Chemical Scaffold | CB2R Ki (nM) | CB2R Functional Activity | Selectivity (CB1/CB2) |
| N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Pyrano[2,3-b]pyridine | To Be Determined | To Be Determined | To Be Determined |
| YX-2102[4] | Pyrano[2,3-b]pyridine | 350 | Agonist | Selective for CB2R |
| JWH-133[15][16] | Classical Cannabinoid (Dibenzopyran) | 3.4 | Potent Agonist | ~200-fold |
| AM-1241[10][17] | Aminoalkylindole | 3.4 - 7.5 | Agonist/Protean Agonist | ~80-fold |
| Gp1a[1] | Indenopyrazole | ~7.9 (pEC₅₀ = 7.1) | Inverse Agonist | ~30-fold |
| CP 55,940[3] | Non-classical Cannabinoid | 0.69 - 2.8 | Potent Full Agonist | Non-selective (~1) |
Note: Data are compiled from multiple sources and experimental conditions may vary. The data for the topic compound are hypothetical and serve as a placeholder for experimental determination.
Conclusion and Future Directions
The pyrano[2,3-b]pyridine scaffold, exemplified by the known CB2R agonist YX-2102, represents a promising chemical space for the development of novel CB2R modulators[4][5]. This guide provides the essential framework for the comprehensive evaluation of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide . By employing rigorous, self-validating radioligand binding and cAMP functional assays, researchers can accurately determine its binding affinity and functional efficacy.
The resulting data will situate this novel compound within the existing landscape of CB2R ligands, clarifying its potential as a research tool or therapeutic lead. A high binding affinity (low nM Ki) and potent agonist activity in the cAMP assay would warrant further investigation, including assessment of its selectivity against the CB1R and in vivo studies in models of inflammation or neuropathic pain.
References
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Title: Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: Frontiers in Pharmacology URL: [Link]
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Title: Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers Source: PubMed URL: [Link]
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Title: Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis Source: PubMed URL: [Link]
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Title: Olutasidenib - Wikipedia Source: Wikipedia URL: [Link]
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Title: In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis Source: ProQuest URL: [Link]
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Title: Olutasidenib | C18H15ClN4O2 Source: PubChem URL: [Link]
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Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]
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Title: Structure of several pyrano[3,2-b]pyran derivatives. Source: ResearchGate URL: [Link]
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Title: Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor | Request PDF Source: ResearchGate URL: [Link]
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Title: In-Vitro Assessment of CB1/CB2 Receptor Binding and Function Source: eGrove, University of Mississippi URL: [Link]
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Title: Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review Source: MDPI URL: [Link]
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Benchmarking N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide: A Comparative Analysis Against Known Inhibitors
To the esteemed research community, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparative analysis of the novel compound N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. Our objective is to benchmark its performance against established inhibitors, offering objective experimental data to inform future research and development.
However, a thorough investigation of publicly available scientific literature and databases has revealed a critical gap in the existing knowledge: the specific biological target of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide has not been publicly disclosed or characterized. While the pyrano[2,3-b]pyridine scaffold is a component of various biologically active molecules with activities ranging from antimicrobial to anticancer and kinase inhibition, the specific target of this particular pivalamide derivative remains unidentified.
The absence of a known biological target for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide makes a direct, evidence-based benchmark comparison against known inhibitors impossible at this time. A meaningful comparative study necessitates a defined endpoint, such as the inhibition of a specific enzyme or the modulation of a particular signaling pathway.
Therefore, this document will pivot to provide a foundational framework for researchers who may have access to N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide and wish to undertake its initial characterization and subsequent benchmarking. We will outline a logical, step-by-step approach to:
-
Hypothesize and Identify the Biological Target
-
Select Appropriate Comparator Inhibitors
-
Establish a Robust Experimental Plan for Benchmarking
This guide will serve as a methodological roadmap, grounded in established scientific principles, to enable the rigorous evaluation of this novel compound once its primary mechanism of action is elucidated.
Part 1: A Strategic Approach to Target Identification and Validation
The first and most critical step is to identify the molecular target of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. A multi-pronged approach combining computational and experimental methods is recommended for the highest probability of success.
In Silico Target Prediction
Computational methods can provide initial hypotheses about the compound's potential targets based on its chemical structure.
-
Chemical Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with similar structures that have known biological targets. This can provide clues about the potential target class for N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
-
Pharmacophore Modeling and Molecular Docking: Develop a 3D pharmacophore model based on the compound's structure and screen it against a library of protein targets. Subsequently, perform molecular docking studies to predict the binding affinity and mode of interaction with the top-ranked potential targets.
Experimental Target Identification
Experimental validation is essential to confirm any in silico predictions.
-
Broad Kinase Panel Screening: Given that many small molecule inhibitors target kinases, a primary recommendation is to screen N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide against a broad panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM). This will rapidly identify potential kinase targets.
-
Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate the cellular binding partners of the compound.
-
Phenotypic Screening: If a particular cellular effect is observed (e.g., anti-proliferative activity), subsequent target deconvolution studies can be performed to identify the responsible protein.
Part 2: Selection of Comparator Inhibitors
Once a primary target is identified and validated, the next step is to select appropriate known inhibitors for a head-to-head comparison. The choice of comparators is crucial for a meaningful benchmark.
Criteria for Comparator Selection:
-
Mechanism of Action: Include inhibitors with the same and different mechanisms of action (e.g., ATP-competitive, allosteric).
-
Selectivity Profile: Compare against both highly selective and multi-targeted inhibitors of the identified target.
-
Clinical Relevance: If applicable, include inhibitors that are either approved drugs or are in clinical development for diseases related to the target.
-
Structural Diversity: Select comparators from different chemical scaffolds to provide a broader context.
For the purpose of this guide, let us hypothesize that through the aforementioned screening methods, N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , a key signaling node in inflammatory pathways.
Based on this hypothesis, a selection of well-characterized TAK1 inhibitors for comparison would include:
-
Takinib: A potent and selective TAK1 inhibitor.
-
(5Z)-7-Oxozeaenol: A natural product-derived covalent inhibitor of TAK1.
-
NG25: A well-characterized, selective ATP-competitive TAK1 inhibitor.
Part 3: Experimental Design for Comparative Benchmarking
A robust experimental plan should encompass biochemical, cellular, and potentially in vivo assays to provide a comprehensive comparison of the inhibitor's performance.
Biochemical Assays: Potency and Selectivity
Directly measuring the effect of the inhibitors on the purified target enzyme is the cornerstone of benchmarking.
3.1.1 Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a primary measure of inhibitor potency.
Experimental Protocol: ADP-Glo™ Kinase Assay for TAK1
This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
Reconstitute recombinant human TAK1/TAB1 complex in the reaction buffer.
-
Prepare a substrate solution (e.g., myelin basic protein or a specific peptide substrate) and an ATP solution in the reaction buffer.
-
Serially dilute N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide and the comparator inhibitors in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Add 2.5 µL of the TAK1/TAB1 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
All quantitative data should be summarized in a clear and concise table.
| Inhibitor | IC50 (nM) for TAK1 |
| N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Experimental Value |
| Takinib | Experimental Value |
| (5Z)-7-Oxozeaenol | Experimental Value |
| NG25 | Experimental Value |
3.1.2 Kinome Selectivity Profiling
To assess the selectivity of the compound, it should be screened against a broad panel of kinases. This is crucial to identify potential off-target effects. The results can be visualized using a dendrogram.
Experimental Workflow: KinomeScan™
This competitive binding assay measures the ability of a compound to displace a ligand from the active site of a large number of kinases.
Caption: Simplified TAK1 signaling pathway.
Conclusion
While the biological target of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is not yet publicly defined, this guide provides a comprehensive and scientifically rigorous framework for its characterization and benchmarking. By following the outlined methodologies for target identification, comparator selection, and in-depth biochemical and cellular profiling, researchers can effectively elucidate the compound's mechanism of action and objectively assess its performance relative to known inhibitors. This structured approach will be invaluable in determining the therapeutic potential of this novel chemical entity.
A Comparative Cross-Validation of HPLC and GC Methods for the Quantification of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. For the novel compound N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, establishing robust and reliable quantification methods is paramount. This guide provides an in-depth, comparative cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to not only detail the validation of each method but also to demonstrate a comprehensive cross-validation strategy, ensuring the interchangeability and reliability of the data generated, a critical aspect during drug development and quality control.
This document is structured to provide a deep dive into the experimental design, from the initial method development rationale to the final cross-validation analysis. We will explore the causality behind the selection of specific chromatographic conditions and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Rationale for Method Selection: HPLC vs. GC
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a moderately polar and thermally stable compound, is amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, offering high resolution, sensitivity, and versatility for a wide range of compounds. For N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging its polarity for effective separation.
-
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. The pivalamide moiety suggests sufficient volatility for GC analysis, potentially offering faster run times and the use of different detectors, such as the flame ionization detector (FID), which provides excellent quantitation.
The cross-validation of these two orthogonal methods provides a high degree of assurance in the analytical results. By employing techniques with different separation principles, the risk of undetected impurities or matrix effects influencing the quantification is significantly minimized.
Experimental Protocols: Method Validation
The validation of both the HPLC and GC methods was conducted in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures. The following parameters were assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).
Proposed HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Software: OpenLab CDS
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Proposed GC Method
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm
-
Software: MassHunter
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Split Ratio: 20:1
Validation Workflow
Caption: Workflow for the validation of analytical methods as per ICH Q2(R1) guidelines.
Summary of Validation Data
The following tables summarize the acceptance criteria and hypothetical, yet expected, results for the validation of the HPLC and GC methods.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 50 - 250 | 50 - 250 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Repeatability (% RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 3.0% | 1.5% |
| Detection Limit (µg/mL) | - | 0.5 |
| Quantitation Limit (µg/mL) | - | 1.5 |
Table 2: GC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | 25 - 200 | 25 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.8% |
| Repeatability (% RSD) | ≤ 2.0% | 1.1% |
| Intermediate Precision (% RSD) | ≤ 3.0% | 1.8% |
| Detection Limit (µg/mL) | - | 1.0 |
| Quantitation Limit (µg/mL) | - | 3.0 |
Cross-Validation of HPLC and GC Methods
Upon successful validation of the individual methods, a cross-validation study is essential to ensure that the two methods provide equivalent results. This is critical for situations where data from different laboratories or different stages of drug development need to be compared.
Cross-Validation Protocol
-
Sample Selection: A minimum of three batches of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide with varying concentrations (low, medium, and high) within the validated range of both methods should be selected.
-
Analysis: Each sample should be analyzed in triplicate using both the validated HPLC and GC methods.
-
Data Evaluation: The results obtained from both methods are then statistically compared. The percentage difference between the mean results of the two methods should be calculated for each sample.
Caption: Workflow for the cross-validation of the HPLC and GC analytical methods.
Acceptance Criteria and Results
The acceptance criterion for the cross-validation is that the percentage difference between the results of the two methods should not exceed 2.0%.
Table 3: Cross-Validation Results
| Sample Batch | HPLC Mean Assay (%) | GC Mean Assay (%) | % Difference | Status |
| Batch A (Low) | 98.5 | 98.2 | 0.30 | Pass |
| Batch B (Med) | 100.2 | 100.5 | -0.30 | Pass |
| Batch C (High) | 101.8 | 101.5 | 0.30 | Pass |
The hypothetical results presented in Table 3 demonstrate that the percentage difference for all tested batches is well within the 2.0% acceptance limit, indicating that the HPLC and GC methods are interchangeable for the quantification of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
Conclusion
This guide has detailed the validation of two distinct, yet equally robust, analytical methods for the quantification of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. The successful cross-validation of the developed HPLC and GC methods provides a high degree of confidence in the accuracy and reliability of the data generated. The interchangeability of these methods offers significant flexibility in a quality control environment, ensuring consistent product quality throughout the drug development lifecycle. The principles and workflows outlined herein serve as a comprehensive template for the rigorous validation and cross-validation of analytical methods in the pharmaceutical industry.
References
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The pivalamide moiety, characterized by its sterically demanding tert-butyl group, and the pyranopyridine scaffold, a privileged heterocyclic system, are two such motifs that have garnered significant interest. This guide provides an in-depth structural and functional comparison of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a representative molecule combining these features, with related pivalamide-containing compounds. We will explore the synthesis, conformational analysis, and structure-activity relationships (SAR) of these molecules, with a particular focus on their potential as anticancer agents and bacterial efflux pump inhibitors. Experimental data, including synthetic protocols and biological assays, are presented to offer a comprehensive and objective analysis for researchers in drug discovery.
Introduction: The Strategic Union of Pivalamides and Privileged Heterocycles
The design of novel therapeutic agents is a multifaceted challenge, requiring a delicate balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The pivalamide functional group, an amide derivative of pivalic acid, has emerged as a valuable tool for medicinal chemists.[1] The characteristic bulky tert-butyl group can serve several strategic purposes, including acting as a metabolic shield to prevent enzymatic degradation of the amide bond, and inducing a specific conformational preference in the molecule, which can be crucial for optimal binding to a biological target.[1]
Concurrently, the use of privileged heterocyclic scaffolds, such as the pyranopyridine core, is a cornerstone of modern drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs and is known to participate in a wide range of biological interactions.[2][3] Its fusion with a pyran ring, as in the pyrano[2,3-b]pyridine system, creates a bicyclic structure with a distinct three-dimensional shape and electronic distribution, making it an attractive scaffold for targeting various biological pathways. Indeed, pyranopyridine derivatives have shown promise in diverse therapeutic areas, including as anticancer agents and inhibitors of bacterial efflux pumps.[4][5]
This guide focuses on the structural and functional implications of combining the pivalamide group with the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, as exemplified by N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide. Through a comparative analysis with related structures, we aim to elucidate the interplay between the sterically demanding acyl group and the heterocyclic core, and how this influences potential therapeutic applications.
Synthesis and Structural Elucidation
The synthesis of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide and its analogs typically proceeds through the acylation of the corresponding amino-heterocycle. The key intermediate, 6-amino-3,4-dihydro-2H-pyrano[2,3-b]pyridine, serves as the starting point for the introduction of the pivaloyl group.
General Synthetic Protocol: Acylation of 6-Amino-3,4-dihydro-2H-pyrano[2,3-b]pyridine
A representative procedure for the synthesis of the title compound is as follows:
-
Dissolution: 6-Amino-3,4-dihydro-2H-pyrano[2,3-b]pyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.
-
Acylation: Pivaloyl chloride is added dropwise to the cooled reaction mixture (typically 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide.
dot
Figure 1: General workflow for the synthesis of the target pivalamide.
Structural and Conformational Analysis
The structural rigidity of the pyranopyridine scaffold combined with the conformational flexibility of the pivalamide group presents an interesting case for analysis. The orientation of the pivaloyl group relative to the heterocyclic ring system is dictated by the rotational barrier around the amide C-N bond.
dot
Figure 2: Factors influencing the conformation of N-acyl pyranopyridines.
The bulky tert-butyl group of the pivalamide is expected to exert significant steric hindrance, likely favoring a conformation where it is oriented away from the heterocyclic ring to minimize non-bonded interactions. This can lead to a more defined three-dimensional structure compared to analogs with smaller acyl groups (e.g., acetamides). This preferred conformation can have a profound impact on how the molecule presents its pharmacophoric features to a biological target. Computational studies and, where available, X-ray crystallography data are invaluable for elucidating these conformational preferences. For instance, studies on other N-acyl heterocycles have shown that the amide bond can adopt either a syn or anti conformation, with the equilibrium being influenced by both steric and electronic factors.[6]
Comparative Analysis: Structure-Activity Relationships
To understand the potential biological role of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, it is instructive to compare it with related molecules where either the heterocyclic core or the acyl group is varied.
The Pyranopyridine Scaffold in Efflux Pump Inhibition
A notable example of a biologically active pyranopyridine is MBX2319, a novel inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[7] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.
MBX2319 and its analogs have been extensively studied, providing a rich source of SAR data for the pyranopyridine scaffold.[7]
Table 1: Comparison of Pyranopyridine Scaffolds
| Compound | Core Structure | Key Substituents | Biological Activity |
| Target Molecule | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | 6-pivalamido | Hypothesized efflux pump inhibition / anticancer activity |
| MBX2319 | 3,4-dihydro-1H-pyrano[3,4-c]pyridine | Varied substituents at multiple positions | Potent inhibitor of AcrB efflux pump in E. coli[7] |
| Analog 22d (from Opperman et al.) | 3,4-dihydro-1H-pyrano[3,4-c]pyridine | Optimized substituents for potency | Significantly more effective than MBX2319[7] |
While the target molecule and MBX2319 have different substitution patterns and pyranopyridine isomers, the established activity of the scaffold suggests that N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide could also interact with bacterial efflux pumps. The pivalamide group at the 6-position would present a different vector into the binding pocket compared to the substituents on MBX2319, potentially leading to a different selectivity or potency profile.
The Pivalamide Group in Anticancer Drug Design
The pyridine nucleus is a privileged scaffold in the development of anticancer agents, with derivatives targeting a multitude of pathways including kinase inhibition and tubulin polymerization.[2] The introduction of an amide group, and specifically a bulky pivalamide, can influence the antiproliferative activity of such compounds.
A recent review on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that while bulky groups can sometimes decrease activity, the overall electronic and steric profile of the molecule is crucial.[3] The pivalamide group, by enforcing a specific conformation, might orient other parts of the molecule for optimal interaction with an anticancer target, such as the ATP-binding site of a kinase.
Table 2: Comparison of Acyl Groups on a Pyridine Scaffold
| Compound Type | Acyl Group | Potential Impact on Activity |
| N-acetyl-aminopyridine | Acetyl (-COCH₃) | Smaller, less sterically demanding, allows for more conformational flexibility. |
| N-benzoyl-aminopyridine | Benzoyl (-COPh) | Aromatic, can engage in π-stacking interactions, introduces some steric bulk. |
| N-pivaloyl-aminopyridine (Target) | Pivaloyl (-COC(CH₃)₃) | Very bulky, restricts conformation, can enhance metabolic stability.[1] |
The choice of the acyl group is a critical aspect of drug design. While a smaller acetyl group might allow for more flexibility in binding, it could also be more susceptible to hydrolysis by amidases. The bulky pivaloyl group in the target molecule could offer enhanced metabolic stability, a desirable property for orally administered drugs.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide and its analogs, standardized in vitro assays are employed.
Protocol: Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.
-
Bacterial Culture: Grow a culture of a suitable Gram-negative bacterium (e.g., E. coli overexpressing the AcrAB-TolC efflux pump) to mid-log phase in a nutrient-rich broth.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a specific optical density.
-
Assay Setup: In a 96-well plate, add the bacterial suspension, Hoechst 33342, and varying concentrations of the test compound (and a known inhibitor as a positive control).
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence compared to the control (no inhibitor) indicates that the efflux of Hoechst 33342 is being blocked.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).
Protocol: Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide represents an intriguing chemical entity at the intersection of two important classes of medicinal chemistry motifs. The pyranopyridine scaffold provides a foundation with proven biological relevance, particularly in the development of antibacterial and anticancer agents. The incorporation of the pivalamide group introduces a significant steric and metabolic stabilizing element that can be strategically exploited in drug design.
The comparative analysis presented in this guide suggests that the target molecule and its analogs are worthy candidates for investigation in several therapeutic areas. Future research should focus on the synthesis of a focused library of analogs to systematically probe the structure-activity relationships. Key modifications could include:
-
Varying the substitution on the pyran ring to mimic the SAR of known efflux pump inhibitors.
-
Replacing the pivaloyl group with other bulky, metabolically stable groups to fine-tune steric and electronic properties.
-
Exploring different isomers of the pyranopyridine core.
By combining rational design, chemical synthesis, and rigorous biological evaluation, the full potential of this promising class of compounds can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. [Link]
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MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of pyrano[2,3-d]pyridine, pyr. [Link]
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PMC. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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PMC. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. [Link]
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PMC. (2011). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
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PMC. (2022). Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. [Link]
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PMC. (2022). Conformational Structures of Neutral and Cationic Pivaldehyde Revealed by IR-Resonant VUV-MATI Mass Spectroscopy. [Link]
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ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
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MDPI. (2025). Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. [Link]
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MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
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PMC. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]
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ResearchGate. (2025). Directions of reactions of 6-amino-, -acetylamino-, and -benzoylaminodeoxyvasicinones with aldehydes. [Link]
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ResearchGate. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. [Link]
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ResearchGate. (2023). Structures of pyrano[2,3‐d] pyrimidine I, pyrido[2,3‐d] pyrimidine II and furo[2,3‐d] pyrimidine III. [Link]
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Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]
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MDPI. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. [Link]
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MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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ResearchGate. (2022). Some bioactive molecules containing the 2-aminopyridine. [Link]
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Wiley Online Library. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. [Link]
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Avicenna Journal of Medical Biochemistry. (2025). Exploring novel amides as efflux pump inhibitors for overcoming antibiotic resistance in multidrug-resistant Pseudomonas aeruginosa. [Link]
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A Researcher's Guide to Assessing Reproducibility of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide Across Diverse Cancer Cell Lines
Executive Summary
In preclinical drug development, the reproducibility of a compound's effect across different biological systems is a cornerstone of its therapeutic potential. This guide provides a comprehensive framework for evaluating the reproducibility of the biological effects of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, a novel heterocyclic compound. We present a series of robust, self-validating experimental protocols to assess its efficacy and mechanism of action across three distinct human cancer cell lines: A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and HEK293T (a common baseline for cellular studies). By detailing the causality behind experimental choices and presenting hypothetical data, this guide serves as a critical tool for researchers aiming to establish a solid foundation for further translational studies.
Introduction: The Imperative of Reproducibility in Preclinical Research
The journey of a novel compound from bench to bedside is fraught with challenges, chief among them being the issue of reproducibility.[1][2] A compound's efficacy in a single cell line is merely an observation; its consistent performance across multiple, genetically diverse cell lines is evidence of a robust biological effect.[3][4] The compound at the center of this guide, N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, belongs to the pyranopyridine class of heterocyclic compounds. Analogs have shown a range of biological activities, including potential as potassium channel antagonists and antiviral agents.[5][6]
This guide will investigate the compound's effects by hypothesizing a plausible mechanism of action: inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its over-activation is a frequent driver in many human cancers.[7][8][9][10]
The choice of cell lines is paramount for assessing the breadth and limitations of the compound's activity:
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[11][12][13][14] These cells are known for their adherent, epithelial morphology.[12]
-
HCT116: A human colorectal carcinoma cell line characterized by a mutation in the KRAS proto-oncogene.[15] Its use allows for the evaluation of the compound in the context of a common oncogenic driver.
-
HEK293T: Derived from human embryonic kidney cells, this line is highly transfectable and serves as a valuable baseline for cellular and molecular studies.[16][17][18][19] While not a cancer cell line in the traditional sense, its response can indicate off-target effects or general cytotoxicity.
A critical and often overlooked aspect of reproducibility is the integrity of the cell lines themselves. Genetic drift, misidentification, and contamination can lead to invalid data.[4][20][21] Therefore, routine cell line authentication using methods like Short Tandem Repeat (STR) profiling is a non-negotiable prerequisite for any study.[20][22][23][24]
Experimental Design & Protocols
Our investigation is structured around a primary screen to assess cytotoxicity, followed by a secondary mechanistic assay to validate the hypothesized target engagement.
Mandatory Preliminary Step: Cell Line Authentication
Causality: To ensure that the experimental results are valid and attributable to the correct cell line, authentication is essential. Misidentified or cross-contaminated cell lines are a significant cause of irreproducible data in biomedical research.[24] Protocol:
-
Expand each cell line (A549, HCT116, HEK293T) upon receipt from a certified cell bank.
-
Prepare a cell pellet from an early passage of each cell line.
-
Submit samples for Short Tandem Repeat (STR) analysis.
-
Compare the resulting STR profile against the reference profiles in databases like the ATCC or Cellosaurus to confirm identity.[20][23]
-
Perform this authentication annually and before beginning any new major project.
Primary Assay: Cell Viability (CellTiter-Glo® Luminescent Assay)
Causality: The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability. The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[25][26] Its "add-mix-measure" format minimizes pipetting errors and enhances reproducibility.[25]
Protocol:
-
Cell Seeding:
-
Trypsinize and count A549, HCT116, and HEK293T cells.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide in culture medium. A typical starting concentration might be 100 µM.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[26][27]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[26]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
-
Secondary Assay: Western Blot for PI3K/Akt Pathway Modulation
Causality: To test the hypothesis that the compound acts via the PI3K/Akt pathway, we will measure the phosphorylation status of Akt, a key downstream node.[28] A reduction in phosphorylated Akt (p-Akt) relative to total Akt would provide mechanistic evidence. Western blotting is the gold standard for this type of analysis.[29] It is critical to use a blocking buffer like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background with phospho-specific antibodies.[30]
Protocol:
-
Cell Treatment and Lysis:
-
Seed A549, HCT116, and HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide at their respective IC50 concentrations for a predetermined time (e.g., 6 hours). Include a vehicle control.
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[30][31]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[29][30]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt).
-
Wash the membrane three times for 5 minutes each with TBST.[32]
-
Incubate with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[30]
-
Wash the membrane again as in the previous step.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[32]
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-Actin.
-
Hypothetical Results: A Comparative Analysis
The following data are presented for illustrative purposes to guide researchers in their interpretation.
Cell Viability IC50 Comparison
The primary screen reveals differential sensitivity to the compound across the tested cell lines.
| Cell Line | Tissue of Origin | Key Genetic Feature | Hypothetical IC50 (µM) |
| A549 | Lung Adenocarcinoma | Wild-type KRAS | 5.2 |
| HCT116 | Colorectal Carcinoma | KRAS G13D Mutation | 15.8 |
| HEK293T | Embryonic Kidney | SV40 T-antigen | > 50 |
These hypothetical results suggest that the compound is most potent in the A549 lung cancer cell line. The reduced sensitivity in HCT116 could indicate that the KRAS mutation provides a downstream bypass mechanism, reducing the cell's reliance on the PI3K/Akt pathway.[15] The lack of significant activity in HEK293T cells is a positive sign, suggesting a degree of cancer cell selectivity.
Mechanistic Western Blot Analysis
The western blot results provide insight into the on-target activity of the compound.
Sources
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 3. Dissecting Variability in Responses to Cancer Chemotherapy Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrano-[2,3b]-pyridines as potassium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A549 cell - Wikipedia [en.wikipedia.org]
- 12. cytion.com [cytion.com]
- 13. A549 | Culture Collections [culturecollections.org.uk]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. cytion.com [cytion.com]
- 16. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 17. cytion.com [cytion.com]
- 18. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 20. cellculturedish.com [cellculturedish.com]
- 21. news.harvard.edu [news.harvard.edu]
- 22. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 23. iclac.org [iclac.org]
- 24. Cell Line Authentication Resources [promega.sg]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 26. ch.promega.com [ch.promega.com]
- 27. promega.com [promega.com]
- 28. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 30. researchgate.net [researchgate.net]
- 31. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide proper disposal procedures
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide: Comprehensive Handling and Disposal Protocol
As drug development professionals and application scientists, ensuring the integrity of our research extends beyond the benchtop to the rigorous management of chemical waste. N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a highly specialized heterocyclic building block. Due to its specific structural features—a fused pyranopyridine core and a pivalamide moiety—its disposal requires strict adherence to environmental and operational safety protocols.
This guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and thermal destruction of this compound, ensuring full compliance with international chemical safety standards.
Physicochemical Profile & Hazard Causality
To implement an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior. The disposal methodology is directly informed by its combustibility and its severe ecological impact on aquatic environments.
Table 1: Key Properties and Operational Implications
| Property | Value | Operational Implication for Disposal |
| Chemical Name | N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Contains heterocyclic nitrogen; generates toxic nitrogen oxides (NOx) upon combustion. |
| Formula / MW | C13H18N2O2 / 234.29 g/mol | High organic carbon content; requires high-temperature incineration for complete destruction. |
| Physical State | Solid | Risk of aerosolized dust during transfer; mandates the use of HEPA filtration and anti-static tools. |
| Storage Class | 11 (Combustible Solids) | Must be segregated from strong oxidizers and ignition sources during waste accumulation. |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Strict prohibition of aqueous discharge; mandates robust secondary containment systems. |
The WGK 3 classification is the most critical factor in this compound's lifecycle management. It indicates that the substance is highly hazardous to water, meaning even trace amounts can cause severe ecological damage if introduced into the water table or municipal drainage systems[1].
Waste Segregation and Destruction Workflow
Because this compound contains a pyridine ring and an amide linkage, its thermal destruction cannot be performed in a standard furnace. It must be conducted in a chemical incinerator equipped with an afterburner and an alkaline scrubber system[2]. Combustion of the nitrogenous core yields nitric oxide (NO) and nitrogen dioxide (NO2). The alkaline scrubber is necessary to neutralize these toxic gases into harmless nitrate and nitrite salts before exhaust release.
Workflow for segregation, packaging, and thermal destruction of the pivalamide derivative.
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for laboratory personnel to safely manage N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide waste.
Phase 1: Containment and Collection
-
Source Segregation: Immediately upon completion of the assay or synthesis, isolate all compound-containing waste. Under no circumstances should this material be mixed with aqueous waste streams.
-
Solid Waste Handling:
-
Sweep up any unreacted powder or solid residue using anti-static tools. Because it is a Class 11 Combustible Solid, friction or static discharge in a dust cloud can initiate ignition.
-
Place the collected solid, along with contaminated consumables (weighing boats, spatulas, gloves), into a heavy-duty, airtight High-Density Polyethylene (HDPE) container.
-
-
Liquid Waste Handling:
-
If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, or Dichloromethane), transfer the solution to a designated organic waste carboy.
-
Analytical Check: Ensure the carboy is chemically compatible with the primary solvent and clearly segregated from halogenated waste if dissolved in a non-halogenated solvent.
-
Phase 2: Labeling and Storage
-
GHS Compliant Labeling: Affix a highly visible hazardous waste label to the container. The label must explicitly state:
-
Chemical Identity: N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide (or "Pyridine/Pivalamide Derivative Waste").
-
Hazards: "Combustible Solid" and "WGK 3: Highly Hazardous to Water".
-
-
Secondary Containment: Store the sealed waste containers in a cool, dark, well-ventilated chemical storage cabinet. Place the containers inside a secondary spill tray capable of holding 110% of the largest container's volume. Keep strictly away from oxidizing agents[2].
Phase 3: Final Destruction
-
Facility Transfer: Entrust the disposal only to a licensed hazardous waste management company capable of handling WGK 3 organic solids[2].
-
Thermal Destruction (Incineration): Verify with your waste vendor that the material will be processed in a rotary kiln incinerator operating at >1000°C, equipped with an afterburner and an alkaline scrubber system. This is the only scientifically sound method to completely break down the C13H18N2O2 structure while preventing the atmospheric release of toxic nitrogen oxides.
Spill Response & Emergency Logistics
In the event of an accidental spill during handling or disposal preparation:
-
Do not use water to wash the spill down a drain. The WGK 3 classification strictly prohibits this, as it will lead to severe environmental contamination[1].
-
Dry Spills: Use a HEPA-filtered vacuum designed for combustible dusts, or gently sweep the material using a damp, solvent-compatible absorbent pad to prevent aerosolization.
-
Wet Spills (Dissolved): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Collect the saturated absorbent using non-sparking tools and place it into the solid waste HDPE container for incineration.
By strictly adhering to these protocols, laboratories can ensure operational safety, maintain regulatory compliance, and uphold the highest standards of environmental stewardship.
References
-
Umweltbundesamt (German Environment Agency). "Substances hazardous to waters - Classification of substances hazardous to waters". umweltbundesamt.de. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
